Navitoclax Dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Número CAS |
1093851-28-5 |
|---|---|
Fórmula molecular |
C47H57Cl3F3N5O6S3 |
Peso molecular |
1047.5 g/mol |
Nombre IUPAC |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide;dihydrochloride |
InChI |
InChI=1S/C47H55ClF3N5O6S3.2ClH/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40;;/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57);2*1H/t38-;;/m1../s1 |
Clave InChI |
WDVGRPCSLPVWKC-VROLVAQFSA-N |
SMILES isomérico |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl |
SMILES canónico |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navitoclax (formerly ABT-263), a potent, orally bioavailable small molecule, has garnered significant attention in oncology research as a targeted inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. Dysregulation of apoptosis is a hallmark of cancer, and the overexpression of Bcl-2 family members is a key mechanism by which cancer cells evade programmed cell death. Navitoclax, a BH3 mimetic, restores the apoptotic pathway by selectively binding to and inhibiting Bcl-2, Bcl-xL, and Bcl-w, leading to the activation of downstream effector proteins and subsequent cell death. This technical guide provides an in-depth overview of the mechanism of action of Navitoclax Dihydrochloride, quantitative data on its binding affinity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] They are categorized into three main subfamilies: the anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1), the pro-apoptotic effector proteins (BAX and BAK), and the pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA, BAD, NOXA).[2] In healthy cells, a delicate balance between these factions ensures cellular homeostasis. However, in many cancers, the overexpression of anti-apoptotic proteins sequesters the pro-apoptotic BH3-only proteins, preventing the activation of BAX and BAK and thereby inhibiting apoptosis.[3]
Navitoclax was developed as a second-generation BH3 mimetic, building upon the predecessor compound ABT-737 with improved oral bioavailability.[4] It mimics the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[5] This competitive binding displaces pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK.[6]
Mechanism of Action
Navitoclax functions by disrupting the protein-protein interactions that suppress apoptosis in cancer cells. The core of its mechanism involves the following steps:
-
Binding to Anti-Apoptotic Proteins: Navitoclax selectively binds to the BH3-binding groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[5]
-
Release of Pro-Apoptotic Proteins: This binding competitively displaces BH3-only proteins, such as BIM, that were sequestered by the anti-apoptotic proteins.[6]
-
Activation of Effector Proteins: The liberated BH3-only proteins, particularly "activator" proteins like BIM, then directly interact with and activate the pro-apoptotic effector proteins BAX and BAK.[7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores. This leads to MOMP and the release of pro-apoptotic factors from the mitochondrial intermembrane space, including cytochrome c and Smac/DIABLO.[6]
-
Caspase Cascade Activation: Cytochrome c release into the cytosol initiates the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]
Quantitative Data: Binding Affinity of Navitoclax
The potency of Navitoclax is reflected in its high binding affinity for its target proteins. The following table summarizes the reported inhibitory constant (Ki) values.
| Target Protein | Inhibitory Constant (Ki) |
| Bcl-2 | ≤1 nM |
| Bcl-xL | ≤1 nM |
| Bcl-w | ≤1 nM |
Note: Data sourced from Wilson et al. (2010) as cited in multiple sources.[1]
Experimental Protocols
Evaluating the efficacy and mechanism of action of Navitoclax involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Bcl-2 Family Binding
This assay quantitatively measures the binding affinity of Navitoclax to Bcl-2 family proteins in a solution-based format.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled BH3 peptide (the tracer) will tumble rapidly in solution, resulting in low polarization. When it binds to a larger Bcl-2 family protein, its rotation slows, leading to an increase in polarization. Navitoclax will compete with the tracer for binding to the Bcl-2 protein, causing a decrease in polarization in a dose-dependent manner.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled BIM BH3 peptide)
-
This compound
-
Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Black, non-binding microplates (e.g., 96-well or 384-well)
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Navitoclax in DMSO.
-
Prepare serial dilutions of Navitoclax in assay buffer.
-
Prepare a working solution of the Bcl-2 family protein and the fluorescently labeled BH3 peptide in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Setup:
-
Add a fixed concentration of the Bcl-2 family protein to each well of the microplate.
-
Add the serial dilutions of Navitoclax to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add a fixed concentration of the fluorescently labeled BH3 peptide to all wells.
-
Include controls for free tracer (no protein) and buffer alone.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader. Excite the fluorophore with polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the logarithm of the Navitoclax concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This technique is used to demonstrate that Navitoclax disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within a cellular context.
Principle: An antibody against a specific target protein (e.g., Bcl-2) is used to pull down this protein from a cell lysate. If other proteins are bound to the target, they will be pulled down as well. The presence of these interacting proteins is then detected by Western blotting.
Materials:
-
Cancer cell line expressing the target Bcl-2 family proteins
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein for immunoprecipitation (e.g., anti-Bcl-2)
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for Western blotting (e.g., anti-BIM, anti-Bcl-2)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with Navitoclax at various concentrations for a specified time. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against the interacting protein (e.g., anti-BIM) and the immunoprecipitated protein (e.g., anti-Bcl-2) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used flow cytometry-based assay to quantify the percentage of apoptotic and necrotic cells following treatment with Navitoclax.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of dead or late apoptotic cells with compromised membranes.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of Navitoclax for the desired time period. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Signaling Pathway of Navitoclax-Induced Apoptosis
Caption: Navitoclax inhibits anti-apoptotic proteins, leading to apoptosis.
Experimental Workflow for Evaluating Navitoclax
Caption: Workflow for assessing Navitoclax's effects on cancer cells.
Conclusion
This compound represents a significant advancement in targeted cancer therapy by directly engaging the core apoptotic machinery. Its ability to inhibit key anti-apoptotic Bcl-2 family proteins restores the natural process of programmed cell death in cancer cells. Understanding the technical details of its mechanism of action and the experimental methodologies to evaluate its efficacy is crucial for researchers and drug development professionals. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and application of Navitoclax and other BH3 mimetics in the fight against cancer. A notable dose-limiting toxicity of Navitoclax is thrombocytopenia, which is a direct consequence of its inhibition of Bcl-xL, a protein essential for platelet survival. This has led to the development of more selective Bcl-2 inhibitors, such as Venetoclax, which spare Bcl-xL. Nevertheless, Navitoclax remains a valuable tool for research and is being investigated in combination with other therapeutic agents to overcome resistance and enhance its anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Navitoclax used for? [synapse.patsnap.com]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 Family Proteins Are Involved in the Signal Crosstalk between Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Tumor Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Cellular Senescence
Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest. While it plays a crucial role in tumor suppression and wound healing, the accumulation of senescent cells (SnCs) in tissues is a key driver of aging and a contributor to a wide range of age-related diseases, including cancer, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[1][2] Senescent cells are not inert; they actively secrete a complex mix of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP), which disrupts tissue microenvironments and can promote disease progression.[2][3]
A defining characteristic of senescent cells is their profound resistance to apoptosis (programmed cell death).[4] This resistance is largely mediated by the upregulation of pro-survival pathways, particularly the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins.[3][4] This "Achilles' heel" of senescent cells has led to the development of a new class of drugs called senolytics, which are designed to selectively induce apoptosis in these otherwise resilient cells.[5] Navitoclax (also known as ABT-263) has emerged as a prominent senolytic agent, targeting the core survival mechanism of senescent cells.[6][7]
Navitoclax Dihydrochloride: Mechanism of Action
Navitoclax is a potent, orally bioavailable small molecule that functions as a BH3 mimetic.[6][8] It competitively binds to the BH3-binding groove of anti-apoptotic proteins, specifically BCL-2, BCL-xL, and BCL-w.[4][7][9]
In senescent cells, the expression of anti-apoptotic proteins like BCL-xL and BCL-2 is often upregulated, sequestering pro-apoptotic effector proteins such as BAX and BAK and preventing them from initiating the mitochondrial pathway of apoptosis.[6][10] By occupying the binding groove on BCL-xL and BCL-2, Navitoclax displaces these pro-apoptotic proteins.[8][11] The released BAX and BAK are then free to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately executing apoptosis.[11] This targeted disruption of the core survival pathway is what allows Navitoclax to selectively eliminate senescent cells while having minimal effects on healthy, non-senescent cells.[1]
Quantitative Efficacy Data
Navitoclax has demonstrated senolytic activity across a variety of preclinical models and cell types. The following tables summarize key quantitative findings from published studies.
Table 1: Effect of Navitoclax on Senescence Markers
| Model System | Treatment Concentration | Treatment Duration | Marker Assessed | Result | Citation(s) |
| Precision Cut Lung Slices (COPD Patients) | 0.3 - 3 µM | 48 hours | p16INK4a, p21CIP1 | ~30% reduction in mRNA and protein expression | [3][12] |
| Alveolar Type 2 Cells (COPD Patients) | 0.1 - 3 µM | 48 hours | p21CIP1 | 2-fold reduction at 0.1-1µM; 5-fold reduction at 3µM (mRNA) | [13] |
| Alveolar Type 2 Cells (COPD Patients) | 1 µM | 48 hours | p21CIP1 | 3-fold decrease in protein expression | [13] |
| Bone Marrow Stromal Cells (Aged Mice) | 5 µM | 5 days | SA-β-gal Staining | 49-73% reduction (male); 30-77% reduction (female) | [14] |
| Hippocampus (Middle-Aged Mice) | 50 ng (brain injection) | 5 days | Senescent Cell Count | ~40% reduction | [15] |
| Osteoarthritic Chondrocytes (Radiation-Induced) | 2.5 µM | 5 days | p16, p21 mRNA | Significant decrease | [2] |
Table 2: In Vitro Senolytic Activity of Navitoclax
| Cell Type | Senescence Inducer | Navitoclax Concentration | Outcome | Citation(s) |
| Human Umbilical Vein Epithelial Cells (HUVECs) | Not specified | 1000 nM (1 µM) | Induced apoptosis (Caspase 3/7 assay, TUNEL assay) | [5] |
| IMR90 Human Lung Fibroblasts | Not specified | Not specified | Reduced viability of senescent cells, but not non-senescent cells | [7][9] |
| Glioma Stem Cells (GSCs) | CEP-1347 | 500 nM | Potently induced cell death in combination with CEP-1347 | [10] |
| Human Primary Preadipocytes | Not specified | Not specified | Did not reduce viability of senescent cells | [7][9] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of common experimental protocols for evaluating Navitoclax as a senolytic agent.
Protocol 1: In Vitro Senescence Induction and Senolysis Assay
This workflow is fundamental for testing the senolytic capacity of Navitoclax on cultured cells.
-
Cell Culture: Plate cells of interest (e.g., IMR90 fibroblasts, HUVECs) at an appropriate density.
-
Induction of Senescence:
-
Therapy-Induced Senescence (TIS): Treat cells with a sub-lethal dose of a chemotherapeutic agent (e.g., 20 µM etoposide or doxorubicin) for a defined period (e.g., 2-3 days) followed by a recovery period in drug-free media.[6]
-
Replicative Senescence: Passage cells until they reach their Hayflick limit and cease to divide.
-
Irradiation-Induced Senescence: Expose cells to a single dose of ionizing radiation (e.g., 10 Gy).
-
-
Confirmation of Senescence: Before treatment, confirm the senescent phenotype by assessing markers such as Senescence-Associated β-galactosidase (SA-β-gal) activity, and expression of p16INK4a or p21CIP1.[2][14]
-
Navitoclax Treatment: Incubate both senescent and non-senescent (control) cells with varying concentrations of Navitoclax (e.g., 100 nM to 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).[10][14]
-
Assessment of Senolysis:
-
Viability Assays: Use MTT or crystal violet staining to measure the reduction in viable senescent cells compared to controls.[12][14]
-
Apoptosis Assays: Quantify apoptosis using TUNEL staining, Annexin V/PI staining followed by flow cytometry, or Caspase-3/7 activity assays.[5][14]
-
Marker Reduction: Measure the decrease in senescence markers (p16, p21, SA-β-gal) post-treatment.[2][12]
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal is a widely used biomarker for senescent cells.[14]
-
Cell Seeding: Seed cells in a multi-well plate. After treatment with Navitoclax, wash the cells with PBS.
-
Fixation: Fix the cells with a solution of 10% formalin or 4% paraformaldehyde for 10-15 minutes at room temperature.[14][16]
-
Staining: Wash the cells again and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C without CO₂ for 12-24 hours, or until blue staining is visible in senescent cells.[14][16] Commercially available kits are often used (e.g., Cell Signaling Technology #9860).[14][16]
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view under a microscope to determine the percentage of senescent cells.[14]
Protocol 3: In Vivo Administration in Murine Models
Translating in vitro findings requires animal models.
-
Animal Model: Use aged mice (e.g., 24 months old) or mice in which senescence has been induced (e.g., through whole-brain irradiation).[14][17]
-
Drug Formulation: Dissolve Navitoclax in a vehicle suitable for oral administration, such as a mixture of Phosal 50PG, PEG400, and Ethanol (60:30:10 by volume).[17][18] The solution may require heating (50-60°C) and sonication to fully dissolve the compound.[18]
-
Administration: Administer Navitoclax via oral gavage. A common dosage regimen is 50 mg/kg daily for a short course (e.g., 5 consecutive days), which can be repeated in cycles.[17]
-
Endpoint Analysis: After the treatment course, sacrifice the animals and harvest tissues of interest (e.g., bone, lung, brain).[14][17] Analyze tissues for senescent cell burden (e.g., via p16 immunohistochemistry or SA-β-gal staining of tissue sections) and for functional improvements relevant to the disease model.[1][14]
Applications and Preclinical Findings
Navitoclax has shown promise in a variety of disease contexts driven by senescent cell accumulation.
-
Cancer Therapy: In oncology, chemotherapy and radiation can induce a state of senescence in tumor cells (Therapy-Induced Senescence or TIS).[6] These senescent tumor cells can contribute to relapse and an unfavorable prognosis. A "two-hit" approach, where conventional therapy is followed by Navitoclax treatment, has been shown to effectively clear these persistent senescent cells, leading to prolonged tumor suppression in animal models.[6]
-
Chronic Obstructive Pulmonary Disease (COPD): COPD is associated with accelerated lung aging and cellular senescence.[12] In ex vivo studies using precision-cut lung slices from COPD patients, Navitoclax significantly reduced the expression of senescence markers p16INK4a and p21CIP1, suggesting it may be a novel therapy for the disease.[3][12]
-
Neurodegeneration and Cognitive Function: In aged mice, Navitoclax treatment has been shown to improve neurovascular coupling and cognitive performance.[1] By clearing senescent cells in the brain, it can also boost the production of new neurons and enhance spatial learning and memory.[15]
-
Osteoarthritis: Senescent chondrocytes contribute to the pathology of osteoarthritis by secreting inflammatory factors and matrix-degrading enzymes.[2] In preclinical models, Navitoclax reduced inflammation and promoted a chondrogenic phenotype by clearing these senescent cells.[2]
Challenges and Future Directions
Despite its promise, the clinical application of Navitoclax as a senolytic faces challenges, primarily related to its side-effect profile.
-
On-Target Toxicity: The primary dose-limiting toxicity of Navitoclax is thrombocytopenia (a low platelet count).[14] This occurs because platelets, which are anucleated cell fragments, rely on BCL-xL for their survival. Inhibition of BCL-xL by Navitoclax leads to rapid platelet apoptosis.[19] While this effect is typically transient, it narrows the therapeutic window.[8]
-
Cell-Type Specificity: The effectiveness of Navitoclax is not universal across all senescent cell types.[7][9] Its efficacy depends on the specific "pro-survival signature" of the senescent cell; cells that rely primarily on BCL-2, BCL-xL, and/or BCL-w are susceptible, whereas those that depend on other anti-apoptotic proteins like MCL-1 are resistant.[4][7]
To overcome these limitations, next-generation strategies are being developed:
-
Prodrug Approach: One innovative strategy involves conjugating Navitoclax to a galactose molecule (Nav-Gal).[20][21] This prodrug is inactive until the galactose is cleaved off by the high levels of senescence-associated β-galactosidase enzyme present specifically within senescent cells.[20][21] This approach has been shown to increase senolytic specificity and significantly reduce platelet toxicity in preclinical models.[20]
-
PROTACs: Another approach is to convert Navitoclax into a proteolysis-targeting chimera (PROTAC).[19] This involves linking the BCL-xL binding portion of the molecule to a ligand that recruits the cell's own protein degradation machinery, leading to the targeted destruction of the BCL-xL protein itself. This can provide a more potent and selective senolytic effect with a potentially better safety profile.[19]
Conclusion
This compound is a foundational tool in the field of geroscience, providing robust proof-of-concept that targeting the BCL-2 family of proteins is a viable strategy for clearing senescent cells. Its mechanism of action is well-characterized, and it has demonstrated significant efficacy in a wide array of preclinical models of aging and disease. While its clinical utility as a standalone senolytic is hampered by on-target toxicities, the insights gained from Navitoclax are paving the way for the development of safer, more specific second-generation senolytics. For research professionals, Navitoclax remains an indispensable reference compound for studying the biology of cellular senescence and validating new senolytic targets.
References
- 1. Treatment with the BCL-2/BCL-xL inhibitor senolytic drug ABT263/Navitoclax improves functional hyperemia in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navitoclax (ABT263) reduces inflammation and promotes chondrogenic phenotype by clearing senescent osteoarthritic chondrocytes in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells | Aging [aging-us.com]
- 5. cmpt.cas.cn [cmpt.cas.cn]
- 6. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Targeting Bcl-xL with Navitoclax Effectively Eliminates Senescent Tumor Cells That Appear Following CEP-1347-Induced Differentiation of Glioma Stem Cells [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 15. The Senolytic Navitoclax Improves New Neuron Production and Memory [nmn.com]
- 16. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile – Fight Aging! [fightaging.org]
- 20. Galacto-conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Navitoclax dihydrochloride, also known as ABT-263, is a potent, orally bioavailable small molecule that has garnered significant interest in oncology research. It functions as a BH3 mimetic, selectively inhibiting the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-2, Bcl-xL, and Bcl-w.[1] By neutralizing these key survival proteins, Navitoclax effectively triggers the intrinsic apoptotic pathway in cancer cells that are dependent on them for survival. This technical guide provides an in-depth overview of the core mechanism of action, quantitative efficacy data across various cancer cell lines, and detailed experimental protocols for studying Navitoclax-induced apoptosis.
Core Mechanism of Action: Reinstating Apoptotic Signaling
The survival of many cancer cells is dependent on the overexpression of anti-apoptotic Bcl-2 family proteins.[2] These proteins sequester pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][4]
Navitoclax mimics the BH3 domain of pro-apoptotic proteins, binding with high affinity to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[5][6] This competitive binding displaces sequestered pro-apoptotic proteins, leading to the activation of BAX and BAK, MOMP, the release of cytochrome c from the mitochondria, and ultimately, caspase-mediated apoptosis.[3][7]
Quantitative Efficacy of Navitoclax Across Cancer Cell Lines
The sensitivity of cancer cell lines to Navitoclax is highly correlated with their dependence on Bcl-2 and Bcl-xL for survival. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Navitoclax as a single agent in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not specified, but used in combination studies | [8] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified, but used in combination studies | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but noted to be sensitive | [4] |
| MCF-7 | Breast Cancer | Not specified, but noted to be resistant | [4] |
| RKO | Colon Cancer | 2.5 (used concentration) | [9] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines
-
96-well opaque-walled multiwell plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of Navitoclax for 48-72 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with Navitoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating with Navitoclax at the desired concentration and time point.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins following Navitoclax treatment.
Key Proteins to Probe:
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1
-
Pro-apoptotic: BAX, BAK, BIM
-
Apoptosis execution: Cleaved Caspase-3, Cleaved PARP
Procedure (General):
-
Lyse Navitoclax-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
Resistance Mechanisms and Future Directions
Resistance to Navitoclax can emerge through various mechanisms, including the upregulation of other anti-apoptotic proteins not targeted by the drug, such as Mcl-1.[10] Research has shown that combining Navitoclax with inhibitors of other survival pathways or traditional chemotherapeutic agents can enhance its anti-cancer activity and overcome resistance.[6][11] For instance, combining Navitoclax with a survivin inhibitor was effective in stimulating apoptosis in resistant MCF-7 cells.[4] Further investigation into these combination therapies and the development of next-generation BH3 mimetics with broader or more specific targets are active areas of research.
References
- 1. navitoclax - My Cancer Genome [mycancergenome.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 5. What is Navitoclax used for? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is an orally bioavailable small molecule that has been a subject of intense investigation in oncology, particularly for hematological malignancies.[1] Developed as a second-generation BH3 mimetic, it selectively inhibits multiple anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family.[2][3] The survival of many lymphoid cancer cells is highly dependent on these proteins, making them a rational therapeutic target.[4] This guide provides an in-depth technical overview of Navitoclax, summarizing its mechanism of action, preclinical and clinical data, resistance mechanisms, and key experimental protocols for its evaluation.
Core Mechanism of Action
Navitoclax functions by mimicking the action of pro-apoptotic BH3-only proteins, which are natural antagonists of the BCL-2 family.[2][5] It binds with high affinity (Ki ≤1 nM) to the BH3-binding groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W.[4][6] This action displaces pro-apoptotic proteins, such as BIM, which are then free to activate the "executioner" proteins BAX and BAK.[6] The activation of BAX and BAK leads to their oligomerization on the mitochondrial outer membrane, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[2][6]
Preclinical Data Summary
Navitoclax has demonstrated potent single-agent activity in a wide range of preclinical models of hematological malignancies, including cell lines and patient-derived xenografts (PDX).[6] Its efficacy is often correlated with the expression levels of BCL-2 family proteins.
| Cell Line Type | Model System | IC50 / EC50 (µM) | Key Findings | Reference |
| Hodgkin Lymphoma (HL) | L428, L1236 | >10 (Resistant) | HL cell lines often express high BCL-XL and BCL-W, but sensitivity varies. | [7] |
| Hodgkin Lymphoma (HL) | SUPHD1, DEV | ~1-5 | Sensitivity correlates with dependence on BCL-2/XL/W. | [7] |
| Non-Hodgkin Lymphoma (NHL) | Various BCL2High lines | <2 | Cell lines with high BCL-2 expression are generally sensitive. | [8] |
| Non-Hodgkin Lymphoma (NHL) | Various BCL2Low lines | >2 (Resistant) | Lower BCL-2 expression correlates with resistance. | [8] |
| Acute Lymphoblastic Leukemia (ALL) | PDX Models | N/A (In vivo) | Oral administration at 100 mg/kg/day induces significant tumor regression.[9] | [10][11] |
Clinical Trial Data
Clinical investigations have explored Navitoclax both as a monotherapy and in combination regimens. A primary dose-limiting toxicity is on-target thrombocytopenia, resulting from BCL-XL's critical role in platelet survival.[4] Combination strategies, particularly with the selective BCL-2 inhibitor venetoclax, aim to mitigate this toxicity while broadening efficacy.[12]
| Trial Identifier / Phase | Malignancy | Treatment Regimen | N | Key Efficacy Results | Reference |
| NCT03181126 / Phase I | Relapsed/Refractory ALL & Lymphoblastic Lymphoma | Venetoclax + low-dose Navitoclax + Chemotherapy | 47 | Complete Remission (CR) Rate: 60% | [2][8][12] |
| Phase I (SOHO 2018) | Relapsed/Refractory ALL & Lymphoblastic Lymphoma | Venetoclax + Navitoclax + Chemotherapy | 9 | Objective Response Rate (ORR): 66.7% (5 CR, 1 PR) | [7] |
| Phase 2a | Relapsed/Refractory Lymphoid Malignancies | Navitoclax Monotherapy | 26 | ORR: 23.1% | [4] |
| Phase I | Relapsed/Refractory Lymphoid Malignancies | Navitoclax Monotherapy | 46 | Partial Response (PR) Rate: 21.7% (10/46) | [6] |
Mechanisms of Resistance
Innate and acquired resistance to Navitoclax is a significant clinical challenge. The primary mechanism is the overexpression of anti-apoptotic proteins not targeted by the drug, particularly Myeloid Cell Leukemia 1 (MCL-1).[4][6]
-
MCL-1 Upregulation: Since Navitoclax does not inhibit MCL-1, cancer cells that are dependent on or upregulate MCL-1 can evade Navitoclax-induced apoptosis.[6] This is the most well-documented resistance mechanism.
-
Altered Protein Expression: Changes in the balance of other BCL-2 family proteins can also confer resistance. For example, reduced expression of pro-apoptotic proteins like BIM or increased expression of BCL-XL beyond the inhibitory capacity of the administered dose can limit efficacy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
This protocol outlines the assessment of Navitoclax-induced apoptosis in a suspension hematological malignancy cell line (e.g., a leukemia or lymphoma cell line) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
1. Cell Culture and Treatment: a. Culture cells in appropriate media to maintain log-phase growth. b. Seed cells in a 6-well plate at a density of 0.5 x 106 cells/mL. c. Prepare a stock solution of Navitoclax in DMSO (e.g., 10 mM).[9] d. Treat cells with a dose range of Navitoclax (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO ≤0.1% v/v).[9] e. Incubate for 24-48 hours at 37°C, 5% CO2.
2. Cell Staining: a. Harvest cells from each well and transfer to flow cytometry tubes. b. Wash cells twice with cold 1X PBS, centrifuging at 400 x g for 5 minutes between washes.[1][4] c. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1][13] d. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) to the cell suspension.[1] e. Add 5 µL of Propidium Iodide (or 7-AAD) staining solution.[1] f. Gently vortex and incubate for 15 minutes at room temperature, protected from light.[13] g. Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]
3. Flow Cytometry Analysis: a. Analyze samples on a flow cytometer as soon as possible. b. Gate on the cell population based on forward and side scatter. c. Analyze fluorescence to distinguish between:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+)
Protocol 2: Patient-Derived Xenograft (PDX) Model Evaluation
This protocol describes a general workflow for assessing the in vivo efficacy of Navitoclax in a leukemia PDX model.
1. PDX Model Establishment: a. Obtain viable primary leukemia cells from patient bone marrow or peripheral blood under IRB-approved protocols. b. Inject 1-5 x 106 cells intravenously or intra-femorally into immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice).[10] c. Monitor peripheral blood weekly via tail vein bleed for human CD45 (hCD45) expression by flow cytometry to confirm engraftment.[11]
2. Efficacy Study: a. Once engraftment is established (e.g., >1% hCD45+ cells in blood), randomize mice into treatment groups (typically n=7-8 per group): Vehicle control and Navitoclax.[11] b. Prepare Navitoclax formulation. A common vehicle is 60% Phosal 50PG, 30% PEG400, and 10% Ethanol.[14] c. Administer Navitoclax (typically 50-100 mg/kg) or vehicle daily via oral gavage for a defined period (e.g., 14-21 days).[3][10][11] d. Continue to monitor leukemic burden weekly and observe for signs of toxicity (weight loss, etc.). e. Primary endpoints are typically event-free survival (event defined as leukemic burden exceeding a threshold, e.g., 25% hCD45+) and leukemia growth delay.[10]
Conclusion
Navitoclax Dihydrochloride is a potent, first-in-class dual inhibitor of BCL-2 and BCL-XL that effectively induces apoptosis in susceptible hematological malignancies. While its clinical utility as a monotherapy is often limited by thrombocytopenia, its mechanism provides a strong rationale for combination therapies. Ongoing research focuses on combining Navitoclax with agents that can overcome its primary resistance mechanism, such as MCL-1 inhibitors, or pairing it with selective BCL-2 inhibitors like venetoclax to achieve a synergistic effect with a more manageable safety profile. The experimental frameworks provided herein offer a basis for the continued investigation and development of Navitoclax and next-generation BH3 mimetics.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT263 (Navitoclax) Treatment in Mice [protocols.io]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cyclo-rgdfk.com [cyclo-rgdfk.com]
- 10. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Evidence of Synergistic Effect of Idasanutlin and Navitoclax Using T-Cell Acute Lymphoblastic Leukemia Patient-Derived Xenografts [ash.confex.com]
- 12. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. kumc.edu [kumc.edu]
- 14. protocols.io [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Navitoclax (formerly ABT-263), a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. The focus is on its core mechanism of action: the induction of mitochondrial outer membrane permeabilization (MOMP) to trigger apoptosis. This document details the underlying signaling pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate understanding.
Core Mechanism of Action: Inducing Apoptosis via MOMP
Navitoclax is a "BH3 mimetic," a class of drugs designed to mimic the function of the BH3 domain found in pro-apoptotic proteins.[1] Its primary function is to restore the natural process of programmed cell death, or apoptosis, which is often evaded by cancer cells.[1] The efficacy of many cancer therapies relies on the activation of this intrinsic apoptotic pathway following cellular damage.[2]
The Bcl-2 family of proteins are the central regulators of intrinsic apoptosis and are broadly categorized into three functional groups:[3]
-
Anti-apoptotic Proteins: Such as Bcl-2, Bcl-xL, and Bcl-w, which prevent apoptosis by sequestering pro-apoptotic proteins.[4] Navitoclax is a potent and selective inhibitor of these three proteins.[2]
-
Pro-apoptotic Effector Proteins: BAX and BAK, which, when activated, oligomerize at the outer mitochondrial membrane to form pores, leading to MOMP.[3]
-
Pro-apoptotic BH3-only Proteins: These proteins act as sensors for cellular stress.[4] They initiate apoptosis by either directly activating BAX/BAK or by inhibiting the anti-apoptotic proteins, thereby liberating the effector proteins.[3]
In many cancers, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, which contributes to tumor cell survival and resistance to chemotherapy.[1][5] These proteins bind to and neutralize pro-apoptotic partners, preventing the activation of BAX and BAK and subsequent MOMP.[1]
Navitoclax disrupts this survival mechanism by binding with high affinity to the hydrophobic BH3-binding groove on Bcl-2, Bcl-xL, and Bcl-w.[3][6] This competitive binding displaces pro-apoptotic BH3-only proteins, such as BIM.[3][6] Once liberated, these activator proteins can trigger the oligomerization of BAX and BAK at the mitochondria.[3][6] This process results in the permeabilization of the outer mitochondrial membrane (MOMP), a critical "point of no return" in the apoptotic cascade.[3][6] MOMP leads to the release of cytochrome c and other intermembrane space proteins into the cytoplasm, which in turn activates the caspase cascade, culminating in controlled cell death.[3][5]
Quantitative Data
The efficacy of Navitoclax is rooted in its high-affinity binding to specific anti-apoptotic proteins. Resistance is often associated with the expression of Mcl-1, to which Navitoclax has a low binding affinity.[6]
Binding Affinity of Navitoclax to Bcl-2 Family Proteins
| Protein Target | Binding Affinity (Ki) | Reference |
| Bcl-2 | < 1 nM | [5] |
| Bcl-xL | < 1 nM | [5] |
| Bcl-w | < 1 nM | [5] |
| Mcl-1 | Low Affinity | [5][6] |
| A1 | Low Affinity | [5] |
In Vitro Cytotoxicity (IC50) of Navitoclax in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) varies significantly across different cancer cell lines, often correlating with the expression levels of Bcl-2 family proteins.
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Non-Small Cell Lung Cancer | IC50 > 10 µM (approx.) | [7] |
| NCI-H460 | Non-Small Cell Lung Cancer | IC50 ≈ 8 µM (approx.) | [7] |
| Various NSCLC lines | Non-Small Cell Lung Cancer | 3 to 600 nmol/L | [8] |
| HSC-3 | Oral Cancer | Not specified, but reduced viability | [3][6] |
| HSC-4 | Oral Cancer | Not specified, but reduced viability | [3][6] |
Note: IC50 values can vary based on experimental conditions, such as exposure time.
Experimental Protocols
Several key experimental procedures are used to investigate the effects of Navitoclax on mitochondrial apoptosis.
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming." It determines which anti-apoptotic Bcl-2 family proteins are responsible for keeping a cell alive.
Methodology:
-
Cell Preparation: Harvest and wash cells. Prepare a suspension of either intact cells or isolated mitochondria.
-
Permeabilization: Gently permeabilize the cell membrane using an agent like digitonin, leaving the mitochondrial membranes intact. This allows the controlled introduction of BH3 peptides.
-
Peptide Treatment: Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BID, BAD, NOXA) at specified concentrations.[9] These peptides selectively engage different anti-apoptotic proteins. For example, the BAD peptide primarily targets Bcl-2, Bcl-xL, and Bcl-w, while the NOXA peptide specifically targets Mcl-1.
-
Induction of MOMP: The peptides compete with and displace pro-apoptotic proteins, leading to BAX/BAK activation and subsequent MOMP in "primed" mitochondria.
-
Detection of MOMP: Measure the extent of MOMP. This is commonly done by:
-
Cytochrome c Release: Quantifying the amount of cytochrome c released from the mitochondria into the supernatant via Western blot or ELISA.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like JC-1 or TMRM and analysis by flow cytometry. A decrease in fluorescence indicates depolarization and MOMP.
-
-
Dynamic BH3 Profiling (DBP): This variation involves pre-treating cells with a therapeutic agent (such as Navitoclax) for a period before performing the BH3 profiling assay.[10] This reveals how the drug alters mitochondrial priming and dependencies. For example, treatment with an mTOR inhibitor can decrease Mcl-1 levels, increasing dependence on Bcl-xL, which can then be exploited by Navitoclax.[10]
Cytochrome c Release Assay
This is a direct method to confirm the occurrence of MOMP by detecting the translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol.
Methodology:
-
Cell Treatment: Treat cultured cells with Navitoclax or a vehicle control for the desired duration.
-
Cell Harvesting and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold mitochondria isolation buffer (MIB).[11]
-
Disrupt the cell membrane using mechanical homogenization (e.g., Dounce homogenizer or passing through a narrow-gauge needle).[11]
-
Perform differential centrifugation. A low-speed spin (e.g., 1,000 x g) pellets nuclei and unbroken cells.[11] A subsequent high-speed spin (e.g., 10,000-12,000 x g) of the supernatant pellets the mitochondria.[11]
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.
-
-
Sample Preparation: Prepare lysates from both the cytosolic and mitochondrial fractions for protein analysis.
-
Western Blotting:
-
Separate proteins from both fractions by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
An increase in the cytochrome c signal in the cytosolic fraction of Navitoclax-treated cells compared to controls indicates MOMP.
-
This assay can also be performed on mitochondria isolated prior to treatment. In this setup, isolated mitochondria are incubated directly with Navitoclax, and the release of cytochrome c into the surrounding buffer is measured.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 7. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic BH3 profiling identifies pro-apoptotic drug combinations for the treatment of malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to apoptosis.[1] By mimicking the activity of pro-apoptotic BH3-only proteins, Navitoclax restores the intrinsic apoptotic pathway, making it a promising therapeutic agent for various malignancies.[2][3] These application notes provide detailed protocols and compiled data for the administration of Navitoclax Dihydrochloride in preclinical mouse xenograft models, a critical step in evaluating its in vivo efficacy and mechanism of action.
Mechanism of Action
Navitoclax functions by binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This action displaces pro-apoptotic proteins such as Bim, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[4][5] The efficacy of Navitoclax can be influenced by the expression levels of Bcl-2 family members, with high levels of Mcl-1 being a known resistance factor.[6]
Figure 1: Navitoclax Mechanism of Action.
Data Presentation
In Vivo Efficacy of Navitoclax in Mouse Xenograft Models
The following tables summarize the anti-tumor activity of Navitoclax, both as a monotherapy and in combination with other agents, across various cancer types.
| Monotherapy Studies | ||||
| Cancer Type | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Oral Cancer | HSC-3 Xenograft | 100 mg/kg/day, p.o. for 21 days | Significant anti-tumor effect | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | SW1573 Xenograft | 100 mg/kg/day, p.o. for 21 days | Not efficacious as monotherapy | [8] |
| Ovarian Cancer | SKOV3 Xenograft | 100 mg/kg/day, p.o. for 2, 14, or 21 days | Not efficacious as monotherapy | [9] |
| Senescent Cell Clearance | Aged Mice | 50 mg/kg/day, p.o. for 7 days (2 cycles) | Effective depletion of senescent cells | [10] |
| Combination Therapy Studies | |||||
| Cancer Type | Xenograft Model | Combination Agent | Navitoclax Dose & Schedule | Combination Effect | Reference |
| Ovarian Cancer | SKOV3 Xenograft | Docetaxel | 100 mg/kg/day, p.o. (continuous or abbreviated) | Significant decrease in tumor burden | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | SW1573 Xenograft | Docetaxel | 100 mg/kg/day, p.o. (daily or intermittent) | Enhanced antitumor activity | [8] |
| Non-Hodgkin's Lymphoma (NHL) | DoHH-2, Granta 519, RAMOS Xenografts | Bendamustine ± Rituximab | 100 mg/kg/day, p.o. for 14 or 21 days | Improved durability and depth of tumor response | |
| Breast Cancer | MDA-MB-231 Xenograft | Doxorubicin | 50 mg/kg, p.o. every other day (7 administrations) | Significant decrease in tumor volume | |
| Lung Cancer | A549 Xenograft | Etoposide | 50 mg/kg, p.o. every other day (7 administrations) | Significant decrease in tumor volume |
Pharmacokinetic Parameters of Navitoclax
| Parameter | Value in Mice | Equivalent Human Dose | Note | Reference |
| Dose | 100 mg/kg/day | 315 mg/day | Provides equivalent Cmax and AUC | [9] |
| Cmax | Not explicitly stated | - | Peak concentrations at ~7-9 hours post-dose in humans | [4][8] |
| Half-life (t1/2) | Not explicitly stated | ~15-17 hours in humans | - | [4][8] |
Experimental Protocols
Formulation of Navitoclax for Oral Gavage
Navitoclax is poorly soluble in aqueous solutions and requires a specific vehicle for effective oral administration in mice.
Materials:
-
This compound powder
-
Ethanol (10% v/v)
-
Polyethylene glycol 400 (PEG400) (30% v/v)
-
Phosal 50PG or Phosal PG (60% v/v)
-
Sterile microcentrifuge tubes or glass vials
-
Heater/shaker or sonicator
-
Positive displacement pipettes
Procedure:
-
Vehicle Preparation: In a sterile container, combine 60% Phosal 50PG, 30% PEG400, and 10% Ethanol by volume. Mix thoroughly. Due to the high viscosity of Phosal and PEG400, gentle heating and vortexing may be required to achieve a homogenous solution.
-
Drug Dissolution: Weigh the required amount of Navitoclax powder and add it to the prepared vehicle. A common concentration is 12.5 mg/mL to achieve a 100 mg/kg dose in a 20g mouse with a 160 µL gavage volume.
-
Heating and Sonication: Heat the mixture to 50-60°C with shaking to aid dissolution. Sonication can be used to expedite the process.
-
Final Preparation: Ensure the drug is completely dissolved and the solution is homogenous before administration. Allow the solution to cool to room temperature before gavage.
Mouse Xenograft Study Workflow
The following protocol outlines a typical workflow for evaluating Navitoclax in a subcutaneous mouse xenograft model.
Materials:
-
Cancer cell line of interest
-
Female athymic nude or SCID mice (6-8 weeks old)
-
Matrigel (optional, for some cell lines)
-
Sterile PBS, cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
Oral gavage needles
-
Navitoclax formulation and vehicle control
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL). For some models, cells can be resuspended in a 1:1 mixture of medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[9]
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally via gavage according to the same schedule as the treatment group.
-
Navitoclax Group(s): Administer the prepared Navitoclax formulation orally via gavage at the desired dose and schedule (e.g., 50-100 mg/kg, daily).[7][8][10]
-
Combination Therapy Group(s): Administer Navitoclax in combination with the other therapeutic agent. The timing and sequence of administration should be carefully planned based on the mechanism of action of both drugs.[9]
-
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blotting, etc.).
Figure 2: Mouse Xenograft Experimental Workflow.
Conclusion
Navitoclax has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models, particularly when used in combination with standard-of-care chemotherapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers designing and executing in vivo studies with Navitoclax. Careful consideration of the formulation, dosing schedule, and combination strategy is crucial for obtaining robust and reproducible results. The primary dose-limiting toxicity observed in preclinical and clinical studies is thrombocytopenia, a direct consequence of Bcl-xL inhibition in platelets, which should be carefully monitored.[3]
References
- 1. ABT-263 and rapamycin act cooperatively to kill lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of the Safety, Pharmacokinetics, and Antitumour Activity of the BCL2 Inhibitor Navitoclax in Combination With Rituximab in Patients With Relapsed or Refractory CD20+ Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety, efficacy, and pharmacokinetics of navitoclax (ABT-263) in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental data supporting the combination of Navitoclax Dihydrochloride (formerly ABT-263) with various chemotherapeutic agents. Detailed protocols for key experimental assays are included to facilitate further research and development in this promising area of oncology.
Introduction
Navitoclax is a potent, orally bioavailable small molecule that functions as a BH3 mimetic, inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By neutralizing these key regulators of the intrinsic apoptotic pathway, Navitoclax restores the cell's natural ability to undergo programmed cell death.[4][5] Cancer cells frequently overexpress Bcl-2 family proteins to evade apoptosis, a hallmark of cancer that contributes to tumor progression and resistance to conventional therapies.[1][2] While Navitoclax has shown single-agent activity in some hematologic malignancies and small cell lung cancer (SCLC), its efficacy in solid tumors is often limited.[2][6] Combination therapy with conventional chemotherapeutic agents has emerged as a promising strategy to enhance anti-tumor activity, overcome resistance, and broaden the therapeutic window of Navitoclax.[2][6][7]
Mechanism of Action and Rationale for Combination Therapy
Navitoclax mimics the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and displacing pro-apoptotic proteins like BIM, BAX, and BAK.[4][5] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5]
The rationale for combining Navitoclax with chemotherapy is multifactorial:
-
Synergistic Induction of Apoptosis: Many chemotherapeutic agents induce DNA damage or mitotic stress, which in turn activates BH3-only proteins. By simultaneously inhibiting the anti-apoptotic Bcl-2 proteins, Navitoclax lowers the threshold for apoptosis, leading to a synergistic increase in cancer cell death.[8]
-
Overcoming Chemoresistance: Upregulation of Bcl-2 and Bcl-xL is a common mechanism of resistance to chemotherapy. Navitoclax can re-sensitize resistant tumors to the cytotoxic effects of these agents.
-
Targeting Different Cell Cycle Phases: Chemotherapeutic agents often target rapidly dividing cells, while Navitoclax can induce apoptosis irrespective of the cell cycle phase. This complementary action can lead to a more comprehensive anti-tumor response.[5]
Signaling Pathways
The interplay between Navitoclax and chemotherapy converges on the intrinsic apoptotic pathway. Additionally, other signaling pathways, such as the mTOR pathway, can modulate sensitivity to Navitoclax.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of Navitoclax in combination with various chemotherapeutic agents.
Preclinical Synergy Data
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Docetaxel | Ovarian Cancer | SKOV3 | Combination showed greater than additive tumor growth inhibition and delayed tumor regrowth in xenograft models. | [9] |
| Gemcitabine | Gastric, Ovarian Cancers | N87, OVCAR-5 | Enhanced antitumor activity in vivo compared to monotherapy. | [8] |
| Multiple Agents | Various Solid Tumors | 46 cell lines | Navitoclax displayed synergy with DNA-damaging agents (e.g., gemcitabine, etoposide) and anti-mitotic agents (e.g., docetaxel, vincristine). | [8] |
| Pan-mTOR Inhibitors | - | Senescent cells | Pan-mTOR inhibitors reduced the required dosage of Navitoclax to achieve IC50. | [10] |
Clinical Trial Data
| Combination Agent | Cancer Type | Study Phase | Dosing Schedule | Key Efficacy Results | Key Toxicities | Reference |
| Gemcitabine | Advanced Solid Tumors | Phase I | Navitoclax 325 mg (days 1-3, 8-10) + Gemcitabine 1000 mg/m² (days 1, 8) of a 21-day cycle. | Stable disease in 54% of evaluable patients (n=39). No objective responses. | Thrombocytopenia, neutropenia, anemia, elevated liver enzymes, gastrointestinal disturbances. | [11] |
| Docetaxel | Advanced Solid Tumors | Phase I | MTD: Navitoclax 150 mg (days 1-5) + Docetaxel 75 mg/m² (day 1) of a 21-day cycle. | 4 confirmed partial responses. | Thrombocytopenia (63%), fatigue (61%), nausea (59%), neutropenia (51%). | [12][13] |
| Venetoclax + Chemotherapy | Relapsed/Refractory ALL/LBL | Phase I | Recommended Phase II Dose: Navitoclax 50 mg (adults) or 25 mg (<45 kg) + Venetoclax 400 mg adult-equivalent. | Complete remission rate of 60%. | Delayed hematopoietic recovery, thrombocytopenia. | [14] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of Navitoclax with chemotherapeutic agents.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of Navitoclax in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Navitoclax and the chemotherapeutic agent in complete medium.
-
Treatment: Treat cells with either single agents or combinations at various concentrations. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control. Calculate IC50 values for single agents and use software such as CalcuSyn to determine the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by Navitoclax and a chemotherapeutic agent.
Materials:
-
Treated cells from the viability assay setup (in a separate plate)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Treatment: Prepare and treat a 96-well plate with cells as described in the cell viability protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction.
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the fold-increase in caspase activity.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Navitoclax in combination with a chemotherapeutic agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Navitoclax formulation for oral gavage
-
Chemotherapeutic agent for appropriate route of administration (e.g., intravenous, intraperitoneal)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in saline or with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Navitoclax alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer drugs according to the desired schedule and dose. For example, Navitoclax is typically administered daily via oral gavage, while a chemotherapeutic agent like docetaxel might be given intravenously once a week.[8][9]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Conclusion
The combination of this compound with conventional chemotherapeutic agents represents a scientifically grounded strategy to enhance anti-cancer efficacy and overcome resistance. The provided data and protocols offer a framework for researchers to further explore and optimize these combination therapies for various malignancies. Careful consideration of dosing schedules and potential toxicities, particularly thrombocytopenia, is crucial for the successful clinical translation of these findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Pan-mTOR inhibitors sensitize the senolytic activity of navitoclax via mTORC2 inhibition-mediated apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I clinical trial of navitoclax, a targeted high-affinity Bcl-2 family inhibitor, in combination with gemcitabine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Phase I study of the safety, pharmacokinetics and efficacy of navitoclax plus docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule that mimics the activity of BH3-only proteins, thereby inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] By binding to these proteins, Navitoclax liberates pro-apoptotic proteins, leading to the initiation of the intrinsic apoptosis pathway.[2] While Navitoclax has demonstrated single-agent activity in tumors dependent on Bcl-2 or Bcl-xL for survival, resistance can arise, often mediated by the upregulation of another anti-apoptotic protein, Mcl-1, which is not targeted by Navitoclax.[2][3]
This has led to the exploration of combination strategies aimed at overcoming this resistance and enhancing the pro-apoptotic efficacy of Navitoclax. A key strategy involves the co-administration of Navitoclax with other Bcl-2 family inhibitors that target different anti-apoptotic proteins, such as the Bcl-2-selective inhibitor Venetoclax or Mcl-1-selective inhibitors. The simultaneous inhibition of multiple anti-apoptotic proteins can prevent compensatory upregulation and lead to a synergistic induction of apoptosis in cancer cells.
These application notes provide an overview of the scientific rationale, supporting data, and detailed protocols for investigating the synergistic effects of Navitoclax with other Bcl-2 inhibitors.
Scientific Rationale for Combination Therapy
The survival of cancer cells is often dependent on the overexpression of anti-apoptotic Bcl-2 family proteins. However, the specific dependencies can vary between tumor types and even within a single tumor, with cells relying on a combination of Bcl-2, Bcl-xL, and Mcl-1 for survival.
-
Overcoming Resistance to Navitoclax: Mcl-1 is a key resistance factor to Navitoclax.[2][3] Combining Navitoclax with an Mcl-1 inhibitor can simultaneously block the major anti-apoptotic pathways, leading to potent and synergistic cell death.[4]
-
Enhancing the Efficacy of Venetoclax: Resistance to the Bcl-2-selective inhibitor Venetoclax can be mediated by the upregulation of Bcl-xL.[5] Since Navitoclax inhibits Bcl-xL, combining it with Venetoclax can overcome this resistance mechanism.[5] This dual targeting of Bcl-2 and Bcl-xL has shown promise in preclinical models and clinical trials, particularly in hematological malignancies.[6][7]
Signaling Pathway of Bcl-2 Family Mediated Apoptosis and Inhibitor Action
The following diagram illustrates the intrinsic apoptosis pathway and the points of intervention for Navitoclax and other Bcl-2 family inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I results show venetoclax and navitoclax combination is tolerable and associated with responses in pediatric patients with R/R ALL and LL [lymphoblastic-hub.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navitoclax (formerly ABT-263) is a potent and orally bioavailable small-molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2][3] As a BH3 mimetic, Navitoclax specifically targets and neutralizes Bcl-2, Bcl-xL, and Bcl-w, but not Mcl-1 or A1.[4] This inhibition disrupts the sequestration of pro-apoptotic proteins, such as Bim, by the anti-apoptotic Bcl-2 members, thereby freeing them to activate the effector proteins Bax and Bak.[1][2] The subsequent oligomerization of Bax and Bak at the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-dependent apoptosis.[1][2]
The efficacy of Navitoclax is often correlated with the expression levels of various Bcl-2 family members.[2] High expression of its targets (Bcl-2, Bcl-xL) can predict sensitivity, while high levels of Mcl-1 are a common mechanism of resistance.[2] Therefore, monitoring the expression and status of Bcl-2 family proteins is crucial for understanding the mechanism of action of Navitoclax and for identifying predictive biomarkers of response. Western blotting is a fundamental technique for these investigations, allowing for the semi-quantitative analysis of individual Bcl-2 family protein levels.
These application notes provide a detailed protocol for treating cancer cell lines with Navitoclax, preparing cell lysates, and performing Western blot analysis to assess changes in the expression of key Bcl-2 family proteins.
Data Presentation
The following table summarizes representative quantitative data on the effects of Navitoclax on cancer cell lines, as described in the literature. This table can serve as a template for presenting experimental results.
| Cell Line | Treatment Concentration | Treatment Duration | Protein Analyzed | Change in Protein Level (Fold Change vs. Control) | Reference |
| HCT116 | 191 nM (IC50) | 24 hours | Viability | 0.5 | [5] |
| HCT116 BAX E75K | 45 nM (IC50) | 24 hours | Viability | 0.5 | [5] |
| UT-SCC-42A | 100, 1000, 10000 nM | 72 hours | Apoptotic Cells | Dose-dependent increase | [6] |
| UT-SCC-24B | 100, 1000, 10000 nM | 72 hours | Apoptotic Cells | Dose-dependent increase | [6] |
| HUB.5 (CRPC) | 280 nM | 24, 48, 72 hours | Cleaved Caspase-3 | Time-dependent increase | [7] |
| Hepatocellular Carcinoma Cells | 5 µM | 18 hours | Mcl-1 | Increased | [8] |
Experimental Protocols
Part 1: Cell Culture and Navitoclax Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cancer cell line of interest (e.g., HCT116, K562, A2780)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Navitoclax (ABT-263)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period and ensure they do not reach confluency before harvesting.
-
Navitoclax Preparation: Prepare a stock solution of Navitoclax in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control using the same final concentration of DMSO should always be included. Typical treatment concentrations can range from nanomolar to low micromolar (e.g., 100 nM to 10 µM).[6]
-
Treatment: Once the cells have adhered and are in the logarithmic growth phase (typically 24 hours after seeding for adherent cells), replace the medium with fresh medium containing the desired concentrations of Navitoclax or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. Treatment times can range from a few hours to 72 hours or more, depending on the cell line and the specific apoptotic events being investigated.[6][7]
Part 2: Cell Lysis and Protein Quantification
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
-
BCA Protein Assay Kit (or equivalent)
-
Spectrophotometer
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors).
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method, following the manufacturer's instructions.
-
Part 3: Western Blotting for Bcl-2 Family Proteins
Materials:
-
Protein lysates
-
Laemmli sample buffer (e.g., 4x)
-
SDS-PAGE gels (appropriate percentage to resolve proteins of interest)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.
-
Mix an equal volume of protein lysate (typically 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control to quantify relative changes in protein expression.
-
Mandatory Visualization
Signaling Pathway of Navitoclax Action
Caption: Navitoclax inhibits Bcl-2 and Bcl-xL, leading to apoptosis.
Experimental Workflow
Caption: Workflow for Western blot analysis after Navitoclax treatment.
References
- 1. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modulation of cytosolic BAX homodimer potentiates BAX activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of Navitoclax Dihydrochloride (ABT-263), a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. The protocols detailed below are intended to guide researchers in designing and executing preclinical studies to assess tumor response to Navitoclax treatment using various in vivo imaging techniques.
Introduction
Navitoclax is an orally bioavailable small molecule that targets and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[3][4] By binding to these pro-survival proteins, Navitoclax liberates pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[2][5] In vivo studies are crucial for evaluating the therapeutic potential of Navitoclax, and various imaging modalities can be employed to monitor tumor response non-invasively.
Signaling Pathway of Navitoclax-Induced Apoptosis
Navitoclax functions as a BH3 mimetic, disrupting the interaction between anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w) and pro-apoptotic proteins (e.g., BIM, BAK, BAX).[6] This disruption leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Navitoclax used for? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
Troubleshooting & Optimization
Welcome to the Technical Support Center for Navitoclax Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the in vivo use of Navitoclax, particularly the management of induced thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Navitoclax-induced thrombocytopenia?
Navitoclax is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically BCL-2, BCL-xL, and BCL-w.[1][2][3] The on-target inhibition of BCL-xL is the direct cause of thrombocytopenia.[2][4][5] Platelets, being anucleated cells, have a short lifespan and rely on BCL-xL for their survival.[1][6] By inhibiting BCL-xL, Navitoclax triggers the intrinsic apoptotic pathway in platelets, leading to their premature clearance from circulation, primarily by the liver.[6][7] This effect is dose-dependent and typically occurs rapidly after administration.[1][5][7]
Q2: Is the thrombocytopenia induced by Navitoclax reversible?
Yes, the thrombocytopenia induced by Navitoclax is generally reversible upon cessation of the drug or with appropriate dose modifications.[3][5] Studies have shown that platelet counts begin to recover and can return to baseline levels within several days after stopping treatment.[5][6]
Q3: What are the current clinical strategies to manage Navitoclax-induced thrombocytopenia?
Several strategies have been implemented in clinical trials to manage this on-target toxicity:
-
Dose Titration and Lead-in Dosing: A common approach involves starting with a lower "lead-in" dose for a short period before escalating to the target therapeutic dose. This allows for a more gradual and manageable decrease in platelet counts. For instance, a 7-day lead-in at a lower dose has been used to mitigate the severity of thrombocytopenia.[8][9][10]
-
Intermittent Dosing Schedules: Instead of continuous daily dosing, intermittent schedules (e.g., 14 days on, 7 days off) have been explored to allow for platelet recovery during the off-drug period.[8][11]
-
Combination Therapy: In some contexts, like myelofibrosis, combining Navitoclax with other agents such as ruxolitinib has shown that the resulting thrombocytopenia is manageable.[12][13][14] Another strategy involves combining the BCL-2 selective inhibitor venetoclax with a low dose of Navitoclax to achieve dual BCL-2/BCL-xL inhibition with reduced platelet toxicity.[15]
Troubleshooting Guides
Issue: Severe or prolonged thrombocytopenia observed in preclinical in vivo models.
Possible Cause 1: Inappropriate Dosing Regimen.
-
Suggested Solution: Implement a dose-escalation or lead-in dosing strategy. Start with a lower, non-therapeutic dose for a few days to acclimatize the animal model to the drug before increasing to the efficacious dose. This can blunt the initial sharp drop in platelet count.[8][9] Consider an intermittent dosing schedule to allow for platelet recovery.[11]
Possible Cause 2: High BCL-xL dependency of platelets in the chosen animal model.
-
Suggested Solution: If the primary goal is to study the anti-tumor effects of BCL-2 inhibition without the confounding factor of severe thrombocytopenia, consider switching to a more BCL-2 selective inhibitor like venetoclax, if appropriate for the tumor model. Alternatively, explore novel platelet-sparing BCL-xL inhibitors.
Issue: Difficulty in establishing a therapeutic window due to platelet toxicity.
Possible Cause: Overlapping efficacy and toxicity dose ranges.
-
Suggested Solution 1: Combination Therapy. Investigate combining a lower, better-tolerated dose of Navitoclax with another anti-cancer agent. This synergistic approach may allow for a reduction in the Navitoclax dose required for anti-tumor activity, thereby lessening the impact on platelets.[15][16]
-
Suggested Solution 2: Explore Next-Generation BCL-xL Inhibitors. Consider synthesizing or obtaining platelet-sparing alternatives to Navitoclax, such as Proteolysis-Targeting Chimeras (PROTACs). These molecules are designed to selectively degrade BCL-xL in tumor cells while having minimal effect on platelets.[1][16][17][18][19]
Advanced Strategies to Overcome Navitoclax-Induced Thrombocytopenia
Recent research has focused on developing novel strategies that separate the anti-tumor efficacy of BCL-xL inhibition from its on-target platelet toxicity.
BCL-xL-Targeted PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] BCL-xL-targeting PROTACs, such as DT2216 and PZ15227, have been developed to exploit the differential expression of E3 ligases between tumor cells and platelets.[1][17][18] Since platelets have low expression of certain E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), these PROTACs can selectively induce the degradation of BCL-xL in cancer cells while sparing platelets.[1][16][17]
Prodrug Approach
Another innovative strategy is the development of a Navitoclax prodrug, Nav-Gal.[20] This involves conjugating Navitoclax with acetylated galactose. The prodrug remains inactive in circulation, thus not affecting platelets. In the tumor microenvironment, particularly in senescent tumor cells which have elevated lysosomal and galactosidase activity, the galactose moiety is cleaved, releasing the active Navitoclax at the site of action.[20]
Data Presentation
Table 1: Clinical Dosing Strategies to Mitigate Navitoclax-Induced Thrombocytopenia
| Strategy | Dosing Regimen Example | Rationale | Reference |
| Lead-in Dosing | 150 mg/day for 7 days, then 325 mg/day | Attenuate the severity of the initial platelet drop | [9][10] |
| Intermittent Dosing | 14 days on, 7 days off | Allow for platelet count recovery during the off-drug period | [8] |
| Combination Therapy | Navitoclax (dose-escalated up to 300 mg/day) + Ruxolitinib | Manageable thrombocytopenia with improved clinical outcomes in myelofibrosis | [12][13] |
| Low-Dose Combination | Low-dose Navitoclax + Venetoclax | Target both BCL-2 and BCL-xL while minimizing platelet toxicity | [15] |
Table 2: Preclinical Comparison of Navitoclax and a BCL-xL PROTAC (PZ15227)
| Compound | Effect on Platelets | Effect on Senescent Cells | Mechanism of Action | Reference |
| Navitoclax (ABT-263) | High toxicity | Potent clearance | BCL-2/BCL-xL inhibitor | [17][18] |
| PZ15227 (PROTAC) | Low toxicity | Equally or more potent clearance | Selective BCL-xL degradation via CRBN E3 ligase | [17][18] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of a BCL-xL PROTAC in Mice
This protocol is a generalized procedure based on studies evaluating BCL-xL PROTACs like PZ15227.
-
Animal Model: Utilize a relevant tumor xenograft mouse model. For studies on cellular senescence, naturally aged mice can be used.[17][18]
-
Compound Formulation: Prepare Navitoclax and the BCL-xL PROTAC in a suitable vehicle for in vivo administration (e.g., a solution of PEG400, DMSO, and saline).
-
Dosing and Administration:
-
Administer the compounds via intraperitoneal (i.p.) or oral (p.o.) route based on their pharmacokinetic properties.
-
A typical dosing schedule could be once daily or every other day for a specified period (e.g., 2-3 weeks).
-
Include a vehicle control group and a Navitoclax-treated group for comparison.
-
-
Monitoring:
-
Platelet Counts: Collect blood samples via tail vein or retro-orbital bleeding at baseline and at regular intervals during and after the treatment period. Analyze platelet counts using an automated hematology analyzer.
-
Tumor Growth: Measure tumor volume with calipers at regular intervals for xenograft models.
-
Toxicity: Monitor animal body weight and general health status throughout the experiment.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tumors and tissues for further analysis (e.g., Western blotting to confirm BCL-xL degradation, immunohistochemistry for apoptosis markers).
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of Navitoclax-induced apoptosis in platelets.
Caption: Platelet-sparing mechanism of BCL-xL PROTACs.
Experimental and Logical Workflows
Caption: Troubleshooting workflow for Navitoclax-induced thrombocytopenia.
References
- 1. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 5. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family proteins are essential for platelet survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navitoclax Activity in Heavily Pretreated CLL [medscape.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. hcplive.com [hcplive.com]
- 14. patientpower.info [patientpower.info]
- 15. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Using proteolysis-targeting chimera technology to reduce navitoclax platelet toxicity and improve its senolytic activity [escholarship.org]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
Welcome to the technical support center for Navitoclax Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Navitoclax is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Specifically, it is a "BH3 mimetic" that binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w.[2][3] These anti-apoptotic proteins are often overexpressed in cancer cells, preventing programmed cell death (apoptosis).[2] By binding to these proteins, Navitoclax displaces pro-apoptotic proteins, which then trigger the mitochondrial (intrinsic) pathway of apoptosis, leading to cancer cell death.[1]
Q2: What is the primary dose-limiting toxicity of Navitoclax in preclinical models?
A2: The primary and most common dose-limiting toxicity of Navitoclax is thrombocytopenia, which is a significant decrease in platelet count.[1][4][5][6] This is a mechanism-based toxicity resulting from the inhibition of Bcl-xL, a protein that is essential for the survival of platelets.[5] This effect is typically reversible upon cessation of the drug.[5]
Q3: How can I minimize thrombocytopenia in my animal models?
A3: Several strategies can be employed to manage Navitoclax-induced thrombocytopenia. One common approach is to use an intermittent dosing schedule, such as daily administration for a set number of days followed by a drug-free period, which can allow for platelet recovery.[7][8] Another strategy is to implement a "lead-in" dosing schedule, where a lower dose is administered for the initial treatment period before escalating to the full therapeutic dose.[5] This can help prime the bone marrow to increase platelet production.[5]
Q4: What is a common vehicle for formulating this compound for oral administration?
A4: A frequently used vehicle for preparing Navitoclax for oral gavage in mice consists of a mixture of 60% Phosal 50 PG, 30% polyethylene glycol (PEG) 400, and 10% ethanol.[8][9][10] It is important to ensure the compound is fully dissolved, which may require heating and sonication.[8]
Q5: What are the known mechanisms of resistance to Navitoclax?
A5: A primary mechanism of resistance to Navitoclax is the overexpression of Myeloid Cell Leukemia 1 (Mcl-1), another anti-apoptotic protein that is not effectively inhibited by Navitoclax.[5][11][12] To overcome this resistance, Navitoclax is often used in combination with agents that downregulate or inhibit Mcl-1, such as certain chemotherapies (e.g., docetaxel) or specific Mcl-1 inhibitors.[13][14][15]
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Weight Loss
-
Question: My animals are experiencing significant weight loss and lethargy after Navitoclax administration. What should I do?
-
Answer:
-
Confirm Dosage Calculation: Double-check your calculations for the dose administered to each animal based on their body weight.
-
Assess for Thrombocytopenia: The observed toxicity may be related to severe thrombocytopenia. Consider monitoring platelet counts via blood sampling.
-
Implement a Modified Dosing Schedule: If thrombocytopenia is confirmed or suspected, switch to an intermittent dosing schedule (e.g., 7 days on, 14 days off) or a dose-escalation "lead-in" schedule to mitigate platelet-related toxicity.[5][8]
-
Vehicle Control: Ensure that a control group receiving only the vehicle is included in your study to rule out any toxicity associated with the formulation itself.
-
Supportive Care: Provide supportive care as per your institution's animal care guidelines, which may include nutritional supplements.
-
Issue 2: Poor Compound Solubility or Formulation Instability
-
Question: I'm having trouble dissolving this compound in the vehicle, or it is precipitating out of solution. How can I improve this?
-
Answer:
-
Follow a Validated Protocol: Use a well-documented formulation protocol. For the Phosal/PEG/Ethanol vehicle, gentle heating to 50-60°C and sonication are often required to fully dissolve the compound.[8]
-
Prepare Fresh Formulations: It is recommended to prepare the formulation fresh for each dosing day to ensure stability and prevent precipitation.
-
Check Compound Purity: Ensure the this compound you are using is of high purity, as impurities can affect solubility.
-
Alternative Formulation: If solubility issues persist, consider an alternative vehicle such as 10% DMSO + 90% (20% SBE-β-CD in Saline).[2]
-
Issue 3: Lack of Efficacy in Xenograft Model
-
Question: I am not observing the expected anti-tumor effect of Navitoclax in my xenograft model. What could be the reason?
-
Answer:
-
Assess Target Expression: The efficacy of Navitoclax is dependent on the expression levels of Bcl-2 family proteins in the tumor cells.[4] High levels of the anti-apoptotic protein Mcl-1 can confer resistance.[5][11] Perform western blotting or immunohistochemistry on your tumor model to confirm the expression of Bcl-2, Bcl-xL, and Mcl-1.
-
Combination Therapy: If high Mcl-1 expression is detected, consider combining Navitoclax with a chemotherapeutic agent known to downregulate Mcl-1, such as docetaxel, or a direct Mcl-1 inhibitor.[13][15]
-
Bioavailability: While Navitoclax is orally bioavailable, ensure your formulation and administration technique (oral gavage) are optimal to achieve sufficient plasma concentrations.
-
Dosing Regimen: The dosing schedule may need optimization. A continuous daily dosing regimen might be necessary to maintain sufficient drug pressure on the tumor.
-
Quantitative Data Summary
The following table summarizes Navitoclax dosages used in various preclinical animal models as reported in the literature.
| Animal Model | Cancer/Condition Model | Dosage | Administration Route | Dosing Schedule | Reference(s) |
| Mouse (athymic nude) | Ovarian Cancer (SKOV3 xenograft) | 100 mg/kg | Oral gavage | Daily for 2, 14, or 21 days (as monotherapy) | [16] |
| Mouse (athymic nude) | Non-Small Cell Lung Cancer (A549 xenograft) | 30 mg/kg | Oral gavage | Daily for 21 days | [2] |
| Mouse (aged, 24 months) | Cellular Senescence | 50 mg/kg | Oral gavage | Daily for 2 weeks | [10] |
| Mouse (C.B-17 scid) | Small-Cell Lung Cancer (H345 xenograft) | 100 mg/kg | Oral gavage | Daily | [4] |
| Mouse (oral cancer xenograft) | Oral Cancer | 100 mg/kg | Oral gavage | Daily for 21 days | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from methodologies used in preclinical studies for administering Navitoclax as a senolytic agent.[8]
Materials:
-
This compound powder
-
Phosal 50PG
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (100%)
-
Sterile microcentrifuge tubes or vials
-
Positive displacement pipettes (for viscous liquids)
-
Heater block or water bath set to 50-60°C
-
Sonicator
Procedure:
-
Prepare the Vehicle:
-
In a sterile container, prepare the vehicle solution by combining 60% Phosal 50PG, 30% PEG400, and 10% Ethanol by volume.
-
Mix thoroughly. Note that Phosal 50PG and PEG400 are highly viscous and may require gentle warming and extended mixing to become homogenous.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the powder to a pre-weighed, sterile vial.
-
Add the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., 12.5 mg/mL for a 50 mg/kg dose in a 25g mouse with a 100 µL gavage volume).
-
Heat the mixture to 50-60°C with shaking.
-
Use a sonicator to aid in the dissolution until the solution is clear.
-
-
Administration:
-
Administer the prepared solution to mice via oral gavage at the calculated volume based on individual animal body weight.
-
It is recommended to prepare this formulation fresh daily.
-
Protocol 2: General Xenograft Efficacy Study Workflow
This protocol outlines a general workflow for assessing the in vivo efficacy of Navitoclax in a subcutaneous xenograft model.[9]
Materials:
-
Female athymic nude mice
-
Cancer cell line of interest (e.g., A549, SW1573)
-
Matrigel (optional, can improve tumor take-rate)
-
Sterile PBS
-
Calipers for tumor measurement
-
Prepared Navitoclax formulation and vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS (with or without Matrigel) at the desired concentration (e.g., 2 x 10^6 cells in 100 µL).
-
Subcutaneously implant the cell suspension into the hind flank of the mice.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a mean volume of approximately 200-350 mm^3, randomize the animals into treatment groups (e.g., Vehicle control, Navitoclax monotherapy, Combination therapy).
-
-
Treatment Administration:
-
Administer Navitoclax (or vehicle) via oral gavage according to the planned dosing schedule (e.g., daily).
-
If using a combination therapy, administer the second agent according to its established protocol.
-
Monitor animal body weight and general health daily.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, euthanize the animals and harvest the tumors for downstream analysis (e.g., weight measurement, western blotting for apoptotic markers like cleaved caspase-3).
-
Visualizations
References
- 1. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 2. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Navitoclax Dihydrochloride in in vitro assays.
Troubleshooting Guide: Overcoming Solubility Challenges
Researchers often face difficulties in dissolving this compound for in vitro experiments, which can lead to inaccurate results. This guide provides a systematic approach to addressing these challenges.
Problem: Precipitate forms when adding this compound stock solution to aqueous media.
This is a common issue due to the hydrophobic nature of Navitoclax. The abrupt change in solvent polarity causes the compound to crash out of solution.
-
Solution 1: Two-Step Dilution: Instead of adding the DMSO stock directly to your final aqueous volume, first dilute the stock solution in a small volume of serum-free culture medium. Mix thoroughly and then add this intermediate dilution to the final volume of complete medium. This gradual change in solvent environment can help maintain solubility.
-
Solution 2: Utilize Co-solvents: For assays sensitive to DMSO, consider preparing a stock solution in a solvent mixture. Formulations containing PEG300 and Tween-80 have been used to improve the solubility of Navitoclax in aqueous solutions.[1][2] A step-by-step protocol for preparing a co-solvent-based working solution is provided in the Experimental Protocols section.
-
Solution 3: Sonication: After dilution, briefly sonicate the final solution in a water bath.[3][4] This can help to break down small precipitates and improve dispersion. Use caution to avoid heating the sample, which could degrade the compound.
Problem: Low or inconsistent bioactivity observed in the assay.
Poor solubility can lead to a lower effective concentration of the compound in your experiment, resulting in reduced or variable biological effects.
-
Solution 1: Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and free of any visible precipitate. Use fresh, anhydrous DMSO, as moisture can reduce the solubility of Navitoclax.[1] Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
-
Solution 2: Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[1] Navitoclax may not be stable in aqueous media for extended periods.
-
Solution 3: Increase Final DMSO Concentration (Assay Dependent): If your cell line or assay is tolerant to slightly higher DMSO concentrations, you can decrease the dilution factor from your stock. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥48.73 mg/mL[4] to 100 mg/mL[1] | Ultrasonic treatment and warming to 37°C can aid dissolution.[4] Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[1] |
| Ethanol | Insoluble[1] or ~0.5 mg/mL[5] | Not a recommended primary solvent. |
| Water | Insoluble[1][3] | |
| Dimethylformamide (DMF) | ~30 mg/mL[5] | Can be used as an alternative to DMSO. |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL[5] | Requires initial dissolution in DMF followed by dilution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the molecular weight of this compound (974.61 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 9.746 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
To facilitate dissolution, you can gently warm the solution at 37°C for 10 minutes and/or sonicate in a water bath for a short period.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to one year.[1]
Protocol 2: Preparation of a this compound Working Solution using a Co-solvent System
This protocol is adapted from formulations used for in vivo studies and can be beneficial for in vitro assays where DMSO sensitivity is a concern.[1][2]
-
Prepare a 20 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare a 1 mL working solution at a final concentration of 1 mg/mL, for example, add 50 µL of the 20 mg/mL DMSO stock to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
This working solution should be prepared fresh and used immediately for optimal results.[1] The final concentration of the co-solvents is 5% DMSO, 40% PEG300, and 5% Tween-80. Adjust the initial stock concentration and volumes as needed for your desired final concentration, keeping the co-solvent ratios consistent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most commonly recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][4][6] this compound is highly soluble in DMSO, with reported solubilities ranging from over 48 mg/mL to 100 mg/mL.[1][4]
Q2: My this compound precipitated in the cell culture medium. What can I do?
A2: Precipitation in aqueous media is a known issue. To mitigate this, use a two-step dilution method: first, dilute your DMSO stock into a small volume of serum-free medium, mix, and then add this to your final volume of complete medium. Alternatively, consider using a co-solvent system as detailed in the experimental protocols. Brief sonication after dilution can also help.[3][4]
Q3: How should I store my this compound stock solution?
A3: Stock solutions in DMSO should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Under these conditions, the stock solution can be stable for up to a year.[1]
Q4: Is this compound stable in aqueous solutions?
A4: The stability of Navitoclax in aqueous solutions may be limited. It is highly recommended to prepare fresh working solutions from your frozen DMSO stock for each experiment.[1]
Q5: What is the mechanism of action of Navitoclax?
A5: Navitoclax is a small molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[7][8][9] By binding to these proteins, Navitoclax prevents them from inhibiting the pro-apoptotic proteins BAX and BAK, thereby promoting apoptosis (programmed cell death).[7][8]
Visualizing the Navitoclax Mechanism of Action
The following diagram illustrates the signaling pathway affected by Navitoclax.
Caption: Navitoclax inhibits pro-survival Bcl-2 proteins, leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ABT-263 (Navitoclax) (#79381) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Navitoclax used for? [synapse.patsnap.com]
- 9. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Navitoclax Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Navitoclax, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
Acquired resistance to Navitoclax, a BCL-2/BCL-XL inhibitor, is a significant challenge in pre-clinical and clinical studies. The most predominantly reported mechanisms include:
-
Upregulation of MCL-1: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein that is not targeted by Navitoclax.[1][2] Its overexpression allows cancer cells to evade apoptosis induced by the inhibition of BCL-2 and BCL-XL.[3][4] This is considered a primary escape mechanism.[2]
-
Alterations in BCL-XL: Increased expression of BCL-XL can sequester pro-apoptotic proteins, thereby diminishing the effect of Navitoclax.[5][6] Mutations in the BCL-XL protein can also potentially interfere with Navitoclax binding.
-
Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively efflux Navitoclax from the cell, reducing its intracellular concentration and thereby its efficacy.[7][8][9]
-
Changes in Pro-Apoptotic Proteins: Decreased expression of pro-apoptotic proteins like BIM can also contribute to resistance by reducing the overall apoptotic signaling.[5]
Q2: I suspect MCL-1 upregulation is causing resistance in my cell line. How can I confirm this?
To confirm MCL-1-mediated resistance, you can perform the following experiments:
-
Western Blotting: Compare the MCL-1 protein expression levels in your resistant cell line to the parental, sensitive cell line. A significant increase in MCL-1 in the resistant line is a strong indicator.[1]
-
qRT-PCR: Analyze the mRNA levels of MCL1 to determine if the upregulation is occurring at the transcriptional level.
-
MCL-1 Knockdown: Use siRNA or shRNA to specifically knockdown MCL1 in the resistant cells. If sensitivity to Navitoclax is restored, it confirms the role of MCL-1 in the resistance mechanism.[1]
-
Combination Therapy: Treat the resistant cells with Navitoclax in combination with a selective MCL-1 inhibitor. A synergistic cytotoxic effect would further validate MCL-1's role.[3]
Q3: Can mutations in the drug target, BCL-2 or BCL-XL, lead to Navitoclax resistance?
While less common than MCL-1 upregulation, mutations in the BH3 binding groove of BCL-2 or BCL-XL can potentially interfere with Navitoclax binding, leading to reduced drug efficacy.[2] If you suspect this mechanism, consider sequencing the BCL2 and BCL2L1 (encoding BCL-XL) genes in your resistant cell line to identify any potential mutations in the binding domain.
Q4: My cells are resistant to Navitoclax, but I don't observe significant changes in BCL-2 family protein expression. What other mechanisms could be at play?
If the expression levels of BCL-2 family proteins do not appear to be the primary driver of resistance, consider investigating the role of drug efflux pumps. Upregulation of ABC transporters is a well-established mechanism of multidrug resistance.[7][8]
To investigate this, you can:
-
Use ABC Transporter Inhibitors: Treat your resistant cells with Navitoclax in the presence of known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein). Restoration of sensitivity would suggest the involvement of these transporters.
-
Rhodamine 123 Efflux Assay: This functional assay measures the efflux capacity of P-glycoprotein. Increased efflux of Rhodamine 123 in resistant cells would indicate higher ABCB1 activity.
-
Expression Analysis: Use Western blotting or qRT-PCR to check for the overexpression of specific ABC transporters like ABCB1 (P-gp) or ABCG2 (BCRP).[7]
Troubleshooting Guides
Problem: Inconsistent results in Navitoclax sensitivity assays.
| Potential Cause | Troubleshooting Steps |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population for your experiments. Regularly check for mycoplasma contamination. |
| Drug stability | Prepare fresh stock solutions of this compound regularly. Store as recommended by the manufacturer, protected from light. |
| Assay variability | Optimize cell seeding density and incubation times. Ensure consistent solvent concentrations across all experimental conditions. Use a positive control (a known sensitive cell line) and a negative control (a known resistant cell line). |
Problem: Difficulty in generating a Navitoclax-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Insufficient drug concentration | Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner over several passages.[2] |
| Inadequate selection pressure | Maintain continuous exposure to the drug. Do not allow the cells to grow in drug-free medium for extended periods during the selection process. |
| Slow development of resistance | Be patient. Acquired resistance can take several months to develop. Monitor the cell viability and proliferation rates regularly. |
Experimental Protocols
Protocol 1: Western Blotting for BCL-2 Family Proteins
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-XL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Generating a Navitoclax-Resistant Cell Line
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of Navitoclax for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in media containing Navitoclax at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Navitoclax in the culture medium. This is typically done in increments of 1.5 to 2-fold.[2]
-
Monitoring: Continuously monitor cell viability and morphology. Allow the cells to recover and repopulate after each dose increase.
-
Establishment of Resistance: The cell line is considered resistant when it can proliferate in a concentration of Navitoclax that is significantly higher (e.g., 5 to 10-fold) than the IC50 of the parental line.
-
Characterization: Once a resistant line is established, characterize the resistance mechanism(s) as described in the FAQs section.
Quantitative Data Summary
Table 1: Example of IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| H146 (SCLC) | 0.5 | >10 | >20 |
| MDA-MB-231 (TNBC) | 2.5 | 15 | 6 |
| RS4;11 (ALL) | 0.01 | 0.2 | 20 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Table 2: Relative Protein Expression Changes in Navitoclax-Resistant Cells
| Protein | Change in Resistant Cells | Method of Detection | Reference |
| MCL-1 | Upregulated | Western Blot | [1] |
| BCL-XL | Upregulated | Western Blot | [2] |
| BCL-2 | No significant change or downregulated | Western Blot | [10] |
| BIM | Downregulated | Western Blot | [5] |
| ABCB1 | Upregulated | qRT-PCR, Western Blot | [7] |
Signaling Pathways and Workflows
Caption: Mechanism of MCL-1 mediated Navitoclax resistance.
Caption: Workflow for generating a Navitoclax-resistant cell line.
Caption: ABC transporter-mediated efflux of Navitoclax.
References
- 1. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Navitoclax Dihydrochloride. Inconsistent experimental results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common issues.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during experiments with this compound.
Q1: I'm observing lower-than-expected or inconsistent apoptosis in my cell line after Navitoclax treatment. What could be the cause?
A1: Inconsistent apoptotic response is a frequent issue and can stem from several factors:
-
Cell Line-Specific Protein Expression: The efficacy of Navitoclax is highly dependent on the relative expression levels of the Bcl-2 family proteins.[1][2] Navitoclax inhibits Bcl-2, Bcl-xL, and Bcl-w, but not Mcl-1 or A1.[3] Cell lines with high levels of Mcl-1 may exhibit resistance to Navitoclax-induced apoptosis.[1][4] It is crucial to characterize the Bcl-2 family protein expression profile of your cell line using Western blotting.
-
Suboptimal Drug Concentration: The IC50 value of Navitoclax can vary significantly across different cell lines.[3][5] A concentration that is effective in one cell line may be suboptimal in another. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solubility and Stability Issues: this compound has poor aqueous solubility.[6][7] Improper dissolution or precipitation in culture media can lead to a lower effective concentration. Refer to the detailed protocol on --INVALID-LINK-- for guidance. Stock solutions in DMSO are stable for up to 6 months at -20°C, but repeated freeze-thaw cycles should be avoided.[8][9]
-
Experimental Timing: The induction of apoptosis by Navitoclax can be time-dependent. It is advisable to perform a time-course experiment to identify the optimal treatment duration for observing apoptosis in your model system. In some cases, Navitoclax accelerates apoptosis primarily during mitotic arrest induced by other agents.[10][11]
Q2: My this compound solution appears cloudy or forms a precipitate when added to my cell culture media. How can I prevent this?
A2: Precipitation is a common problem due to the low aqueous solubility of Navitoclax. Here are some tips to avoid this:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO.[3][7] Ensure the compound is fully dissolved by warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath.[12]
-
Serial Dilution: When preparing working concentrations, perform serial dilutions in your cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% to minimize solvent-induced cytotoxicity and precipitation. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warmed Media: Use pre-warmed cell culture media for dilutions to reduce the risk of precipitation upon cooling.
Q3: I am observing significant cytotoxicity in my control group treated with the vehicle (DMSO). What should I do?
A3: High concentrations of DMSO can be toxic to cells. If you observe significant cytotoxicity in your vehicle control group, consider the following:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your culture medium.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. It may be necessary to perform a DMSO toxicity test to determine the maximum tolerable concentration for your specific cell line.
-
Incubation Time: Longer incubation times can exacerbate DMSO toxicity. If possible, shorten the experimental duration.
Q4: I am seeing a significant decrease in platelet counts in my in vivo experiments, which is limiting the dosage I can use. Is this expected, and how can it be managed?
A4: Yes, thrombocytopenia (low platelet count) is a well-documented and dose-limiting side effect of Navitoclax.[4][13][14] This is an on-target effect caused by the inhibition of Bcl-xL, which is essential for platelet survival.[13][14]
-
Dosing Schedule Modification: Intermittent dosing schedules or a lead-in dose at a lower concentration before escalating to the therapeutic dose have been shown to mitigate the severity of thrombocytopenia.[4][15]
-
Combination Therapy: Combining Navitoclax with other therapeutic agents may allow for a lower, better-tolerated dose of Navitoclax while still achieving a synergistic anti-cancer effect.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Navitoclax in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions, such as assay type and incubation time.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer | 0.110 | [3] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified, but used in combination studies | [14] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but used in combination studies | [14] |
| OVCAR-5 | Ovarian Cancer | Not specified, but used in combination studies | [10] |
| HeLa | Cervical Cancer | Not specified, but used in combination studies | [10] |
| U2OS | Osteosarcoma | Not specified, but used in combination studies | [10] |
| Multiple Cell Lines | Various | Median IC50 of 1.91 µM across a panel | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reagent Preparation:
-
This compound powder.
-
High-quality, anhydrous DMSO.
-
-
Stock Solution Preparation (10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution.
-
To aid dissolution, gently warm the vial to 37°C for 10-15 minutes and vortex. An ultrasonic bath can also be used.[12]
-
Visually inspect the solution to ensure all powder has dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.[8]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Navitoclax-containing medium or vehicle control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the determined time period.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
-
Cell Lysis:
-
After treatment with Navitoclax, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Navitoclax Signaling Pathway
References
- 1. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 2. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 9. ABT-263 (Navitoclax) (#79381) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 14. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Navitoclax dihydrochloride on platelets. It provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects platelets?
A1: Navitoclax is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically BCL-2, BCL-X_L_, and BCL-W.[1][2] Human platelets are highly dependent on BCL-X_L_ for their survival.[3][4] By inhibiting BCL-X_L_, Navitoclax disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent platelet death.[5] This on-target effect is the primary cause of the thrombocytopenia (low platelet count) observed in preclinical and clinical studies.[2][4]
Q2: What is the expected impact of Navitoclax on platelet counts in in vivo and in vitro experiments?
A2: In vivo, Navitoclax administration leads to a rapid and dose-dependent decrease in circulating platelet counts.[6][7] This thrombocytopenia is often the dose-limiting toxicity of the compound.[1][4] The platelet nadir is typically observed within a few days of treatment initiation.[7] In vitro, incubating platelets with Navitoclax results in a time- and concentration-dependent decrease in platelet viability and an increase in markers of apoptosis.[8][9]
Q3: Does Navitoclax affect platelet function in addition to survival?
A3: Yes, beyond inducing apoptosis, Navitoclax has been shown to impact platelet function. Studies have demonstrated that BCL-2/BCL-X_L_ inhibition can prevent platelet activation and disrupt cellular calcium homeostasis, which is crucial for platelet function.[10][11]
Q4: Are there strategies to mitigate the thrombocytopenia induced by Navitoclax in experimental settings?
A4: In clinical settings, a lead-in dosing schedule, starting with a lower dose of Navitoclax before escalating to the target dose, has been used to manage the severity of thrombocytopenia.[12][13][14] For research purposes, if the goal is to study the non-BCL-X_L_ mediated effects of Navitoclax, researchers could consider using platelet-sparing alternatives like the BCL-2 selective inhibitor Venetoclax (ABT-199).[2] Another approach involves the use of Proteolysis-Targeting Chimeras (PROTACs), such as DT2216 or PZ15227, which are designed to degrade BCL-X_L_ in target cells while having a reduced impact on platelets.[3][15]
Troubleshooting Guides
Issue 1: Higher than expected platelet death in control (vehicle-treated) samples.
-
Q: My control platelets are showing significant apoptosis. What could be the cause?
-
A:
-
Platelet Handling: Platelets are sensitive to mechanical stress. Ensure gentle mixing and avoid vigorous vortexing or pipetting.
-
Storage Conditions: Platelets have a limited lifespan in vitro. Use freshly isolated platelets for your experiments whenever possible. If storage is necessary, ensure they are kept at the appropriate temperature (typically room temperature with gentle agitation) and in a suitable buffer.
-
Contamination: Bacterial or other microbial contamination can induce platelet activation and death. Use sterile techniques and reagents.
-
Inappropriate Buffer: The buffer composition, including pH and ion concentrations, is critical for maintaining platelet viability. Use a buffer specifically designed for platelet studies, such as a modified Tyrode's buffer.
-
Issue 2: High variability in results between experimental replicates.
-
Q: I'm observing significant variability in platelet viability/apoptosis measurements with Navitoclax treatment across different experiments. How can I improve consistency?
-
A:
-
Donor Variability: Platelet counts and sensitivity to stimuli can vary between blood donors. If possible, pool platelets from multiple donors or perform experiments on platelets from the same donor for a given set of comparisons.
-
Platelet Concentration: Standardize the platelet concentration across all wells and experiments. Perform a platelet count before each experiment.
-
Incubation Time and Temperature: Precisely control the incubation time and maintain a constant temperature (typically 37°C) for all samples.[16]
-
Reagent Preparation: Prepare fresh dilutions of Navitoclax for each experiment from a concentrated stock solution to avoid degradation.
-
Issue 3: Navitoclax appears less potent in whole blood compared to washed platelets.
-
Q: Why is a higher concentration of Navitoclax needed to induce apoptosis in whole blood compared to isolated platelets?
-
A: This is an expected finding. Navitoclax can bind to plasma proteins, such as albumin, which reduces its free concentration and availability to act on platelets.[9] When designing experiments in whole blood or plasma, you will likely need to use higher concentrations of Navitoclax to achieve the same effect observed with washed platelets.
Quantitative Data Summary
Table 1: Effect of Navitoclax on Platelet Viability and Apoptosis in vitro
| Compound | Assay | Incubation Time | Effect | Reference |
| Navitoclax (ABT-263) | MTS Assay | 3 hours | Reduced platelet viability | [16] |
| Navitoclax (ABT-263) | Caspase 3/7 Activity | 3 hours | Increased caspase activity | [8] |
| Navitoclax (ABT-263) | Annexin V Staining | 1-2 hours | Increased phosphatidylserine externalization | [9] |
| Navitoclax (ABT-263) | CellTiter-Blue | 24 hours | Reduced platelet metabolic activity | [16] |
Table 2: Navitoclax-Induced Thrombocytopenia in Clinical Studies
| Study Population | Navitoclax Dose | Incidence of Grade 3/4 Thrombocytopenia | Reference |
| Relapsed/Refractory Lymphoid Malignancies | 150mg lead-in, then 250-325mg daily | 38.5% | [12] |
| Relapsed Small Cell Lung Cancer | 150mg lead-in, then 325mg daily | 41% | [6] |
| Relapsed or Refractory CLL | 250mg daily (intermittent schedule) | Dose-related, 26 ± 5 x10⁹/L nadir | [7] |
Detailed Experimental Protocols
1. Platelet Viability Assay (e.g., MTS or CellTiter-Blue)
-
Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation to obtain platelet-rich plasma (PRP). For washed platelets, further process the PRP with a washing buffer (e.g., CGS buffer: citrate, glucose, saline) and resuspend in a suitable assay buffer (e.g., modified Tyrode's buffer) to a final concentration of 2-3 x 10⁸ platelets/mL.
-
Plating: Add 100 µL of the platelet suspension to each well of a 96-well plate.
-
Treatment: Add various concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 3 to 24 hours).[16]
-
Reagent Addition: Add the MTS or CellTiter-Blue reagent according to the manufacturer's instructions.
-
Measurement: Incubate for an additional 1-4 hours at 37°C and then measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Platelet Apoptosis Assay (Caspase 3/7 Activity)
-
Platelet Preparation and Treatment: Follow steps 1-4 from the Platelet Viability Assay protocol.
-
Reagent Addition: After the incubation period with Navitoclax, add a luminogenic caspase 3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Increased luminescence indicates higher caspase 3/7 activity and apoptosis.
3. Platelet Apoptosis Assay (Annexin V Staining for Phosphatidylserine Externalization)
-
Platelet Preparation and Treatment: Prepare and treat platelets as described above, typically in suspension in tubes rather than a plate.
-
Staining: After incubation, add a fluorescently-labeled Annexin V conjugate and a viability dye (e.g., Propidium Iodide) to the platelet suspension in a binding buffer.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry. Apoptotic platelets will be positive for Annexin V and negative for the viability dye.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 4. The role of apoptosis in megakaryocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plateletservices.com [plateletservices.com]
- 9. researchgate.net [researchgate.net]
- 10. BCL2/BCL-X(L) inhibition induces apoptosis, disrupts cellular calcium homeostasis, and prevents platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. A phase 2 study of the BH3 mimetic BCL2 inhibitor navitoclax (ABT-263) with or without rituximab, in previously untreated B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using proteolysis-targeting chimera technology to reduce navitoclax platelet toxicity and improve its senolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. plateletservices.com [plateletservices.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Navitoclax Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Navitoclax is a small molecule inhibitor that targets the Bcl-2 family of anti-apoptotic proteins, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By binding to these proteins, Navitoclax prevents them from sequestering pro-apoptotic proteins like BIM, Bak, and Bax.[4][5] This leads to the activation of the intrinsic apoptosis pathway, culminating in mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[4][6]
Q2: Which cancer cell lines are generally sensitive to Navitoclax?
Sensitivity to Navitoclax is often observed in hematologic malignancies and small cell lung cancer (SCLC) cell lines.[2][7] Specifically, many Acute Lymphoblastic Leukemia (ALL) and SCLC cell lines show high sensitivity.[7][8] The Genomics of Drug Sensitivity in Cancer database indicates that various leukemia, lymphoma, and neuroblastoma cell lines have low IC50 values, signifying sensitivity.[9][10]
Q3: What are the known mechanisms of resistance to Navitoclax?
Resistance to Navitoclax is often associated with the expression levels of other Bcl-2 family proteins that are not targeted by the drug, particularly Mcl-1.[5][7][8] High levels of Mcl-1 can compensate for the inhibition of Bcl-2 and Bcl-xL, thereby preventing apoptosis.[11][12] Additionally, the expression of survivin, a member of the inhibitor of apoptosis proteins (IAP) family, has been implicated in resistance in breast cancer cell lines like MCF-7.[8][13] Some studies in triple-negative breast cancer have also identified a gene signature associated with innate resistance.[11][14]
Q4: I am not observing the expected apoptotic effect in my cell line. What could be the reason?
Several factors could contribute to a lack of apoptotic response:
-
Cell Line-Specific Resistance: As mentioned in Q3, your cell line may have intrinsic resistance mechanisms, such as high Mcl-1 or survivin expression.[5][8][13]
-
Suboptimal Drug Concentration: Ensure you are using a concentration of Navitoclax that is appropriate for your specific cell line. IC50 values can vary significantly between cell lines.[7][9]
-
Incorrect Assessment of Apoptosis: Verify that your apoptosis assay is functioning correctly. You may want to try an alternative method to confirm your results.
-
Cell Culture Conditions: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.
Q5: How can I overcome Navitoclax resistance in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining Navitoclax with other therapeutic agents has shown to be effective. For instance, combining it with agents that downregulate Mcl-1, such as HDAC inhibitors (e.g., vorinostat) or mTOR inhibitors (e.g., everolimus), can sensitize resistant cells.[7][8][13] Co-treatment with PLK1 inhibitors has also shown synergistic effects in lung cancer cells.[15]
-
Targeting Resistance Pathways: If resistance is mediated by survivin, co-treatment with a survivin inhibitor may be effective.[8][13]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Navitoclax in a selection of human cancer cell lines, providing an indication of their relative sensitivity. Data is compiled from the Genomics of Drug Sensitivity in Cancer database.[9][10]
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| ALL-PO | Acute Lymphoblastic Leukemia | Blood | 0.0167 |
| SUP-B15 | Acute Lymphoblastic Leukemia | Blood | 0.0232 |
| KP-N-RT-BM-1 | Neuroblastoma | Nervous System | 0.0209 |
| CHP-126 | Neuroblastoma | Nervous System | 0.0222 |
| NCI-H1963 | Small Cell Lung Cancer | Lung | 0.0460 |
| DMS-53 | Small Cell Lung Cancer | Lung | 0.0530 |
| NCI-H1048 | Small Cell Lung Cancer | Lung | 0.0566 |
| MV-4-11 | Leukemia | Blood | 0.0474 |
| RS4-11 | Leukemia | Blood | 0.0637 |
| A549 | Lung Adenocarcinoma | Lung | >10 |
| NCI-H460 | Large Cell Lung Cancer | Lung | >13 |
| MDA-MB-231 | Breast Cancer (TNBC) | Breast | Sensitive (exact IC50 varies)[7] |
| MCF-7 | Breast Cancer | Breast | Resistant[7][13] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with Navitoclax using an MTT assay.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis, based on the Caspase-Glo® 3/7 Assay from Promega.[17][18][19][20]
-
Materials:
-
Cells treated with Navitoclax in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)
-
Luminometer
-
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle and mixing until dissolved. Allow the reagent to equilibrate to room temperature.
-
Remove the 96-well plate containing cells from the incubator and let it equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[17][18][19]
-
3. Western Blotting for Bcl-2 Family Proteins
This protocol provides a general procedure for detecting the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) by Western blot.[21][22][23]
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for the Bcl-2 family proteins of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells treated with Navitoclax and a control group.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
A loading control, such as GAPDH or β-actin, should be probed to ensure equal protein loading.[23]
-
Visualizations
Caption: Navitoclax inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for assessing cell line sensitivity to Navitoclax.
Caption: Determinants of cell sensitivity versus resistance to Navitoclax.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Navitoclax used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 9. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Navitoclax Sensitivity by Dihydroartemisinin-Mediated MCL-1 Repression in BCR-ABL+ B-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human breast cancer cells display different sensitivities to ABT-263 based on the level of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. promega.com [promega.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. edspace.american.edu [edspace.american.edu]
- 23. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of Myeloid Cell Leukemia 1 (Mcl-1) in conferring resistance to Navitoclax Dihydrochloride (also known as ABT-263).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to Navitoclax?
A1: The primary mechanism of intrinsic and acquired resistance to Navitoclax is the overexpression of the anti-apoptotic protein Mcl-1.[1][2][3] Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, but it does not inhibit Mcl-1.[4][5][6] Consequently, cancer cells with high levels of Mcl-1 can evade Navitoclax-induced apoptosis.[1][4]
Q2: How does Mcl-1 confer resistance to Navitoclax?
A2: Mcl-1 confers resistance by sequestering pro-apoptotic "BH3-only" proteins, such as Bim, preventing them from activating the effector proteins BAX and BAK, which are required for the induction of apoptosis.[7] When Bcl-2 and Bcl-xL are inhibited by Navitoclax, Mcl-1 can still bind to and inactivate these pro-apoptotic initiators, thereby maintaining cell survival.
Q3: Can Navitoclax treatment induce Mcl-1 expression?
A3: Yes, several studies have reported that treatment with Navitoclax can lead to the upregulation of Mcl-1 expression at both the mRNA and protein levels.[8] This compensatory upregulation is a key mechanism of acquired resistance to the drug.
Q4: What are the key signaling pathways that regulate Mcl-1 expression in the context of Navitoclax resistance?
A4: Mcl-1 expression is regulated by multiple signaling pathways that can be activated in cancer cells, contributing to Navitoclax resistance. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which can enhance Mcl-1 protein stability and transcription.[9][10][11]
Q5: How can I overcome Mcl-1-mediated resistance to Navitoclax in my experiments?
A5: A common strategy is to combine Navitoclax with a direct Mcl-1 inhibitor.[3][12][13] This dual-targeting approach effectively inhibits the major anti-apoptotic proteins, leading to synergistic cancer cell killing.[12][13] Alternatively, agents that downregulate Mcl-1 expression or stability can be used in combination with Navitoclax.[1][14]
Troubleshooting Guides
Western Blotting for Mcl-1 Expression
Issue: Weak or No Mcl-1 Signal
| Possible Cause | Troubleshooting Step |
| Low Protein Load | Ensure you are loading a sufficient amount of total protein (20-40 µg) per lane. Use a positive control cell line known to express high levels of Mcl-1. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a protein of Mcl-1's size (~37-42 kDa).[15] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Titrate the antibody to find the optimal concentration. Recommended starting dilutions for Mcl-1 antibodies are typically between 1:1000 and 1:2000.[9][16][17][18] |
| Antibody Inactivity | Ensure the primary antibody has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[9] Use a fresh aliquot of the antibody. |
| Short Protein Half-life | Mcl-1 has a very short half-life. Ensure that cell lysates are prepared quickly on ice with protease inhibitors to prevent degradation. |
Issue: Multiple or Non-specific Bands
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and use a high-quality blocking agent like 5% non-fat dry milk or BSA in TBST.[2] Ensure adequate washing steps. |
| Protein Degradation or PTMs | Mcl-1 can be subject to post-translational modifications (PTMs) and cleavage, which can result in multiple bands.[15] The full-length protein is around 40 kDa, with a splice variant at ~35 kDa. The appearance of a doublet can be due to N-terminal truncation.[13] |
| Secondary Antibody Issues | Run a control lane with only the secondary antibody to check for non-specific binding.[15] Ensure the secondary antibody is appropriate for the primary antibody's host species. |
Apoptosis Assays (Annexin V/PI Staining)
Issue: High Background Staining in Control Cells
| Possible Cause | Troubleshooting Step |
| Mechanical Stress During Cell Handling | Handle cells gently during harvesting and washing to avoid inducing mechanical cell death, which can lead to false-positive Annexin V staining.[19] |
| Over-trypsinization of Adherent Cells | Use the minimum necessary concentration and incubation time for trypsin when detaching adherent cells. Consider using a gentler cell detachment solution. |
| Incorrect Compensation Settings | Ensure proper compensation is set between the FITC (Annexin V) and PI channels on the flow cytometer to correct for spectral overlap. |
Issue: Inconsistent or Unexpected Apoptosis Results with Navitoclax
| Possible Cause | Troubleshooting Step |
| High Mcl-1 Expression in Cells | If your cell line has high endogenous Mcl-1 levels, you may observe minimal apoptosis with Navitoclax alone. Confirm Mcl-1 expression by Western blot. |
| Drug Incubation Time | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for apoptosis detection. |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of Navitoclax for your specific cell line. |
Quantitative Data Summary
Table 1: Navitoclax (ABT-263) IC50 Values in Relation to Mcl-1 Expression
| Cell Line | Cancer Type | Mcl-1 Expression Level | Navitoclax IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | High | >10 | [6] |
| NCI-H460 | Non-Small Cell Lung Cancer | Moderate | ~5 | [20] |
| OVCAR-5 | Ovarian Cancer | Moderate | ~2 | [6] |
| U2OS | Osteosarcoma | Low | ~1 | [6] |
| HeLa | Cervical Cancer | High Mcl-1, Low Bcl-xL | >10 | [6] |
| SCLC Cell Lines | Small Cell Lung Cancer | Variable | 0.023 - 0.078 (S63845 - Mcl-1 inhibitor) | [21] |
Table 2: Fold Change in Mcl-1 Expression Following Navitoclax Treatment
| Cell Line | Cancer Type | Navitoclax Treatment | Fold Change in Mcl-1 mRNA | Fold Change in Mcl-1 Protein | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 µM for 72h | Upregulated | Upregulated (FDR = 0.038) | [22] |
| HL60/MX2 | Acute Myeloid Leukemia | N/A (Drug-resistant line) | ~2-fold higher than parental | ~10-fold higher than parental | [23] |
| A549 | Non-Small Cell Lung Cancer | 1 µM for 48h | 3.3 ± 0.3 fold increase in PLK1 | N/A | [20] |
| NCI-H460 | Non-Small Cell Lung Cancer | 1 µM for 48h | 3.4 ± 0.6 fold increase in PLK1 | N/A | [20] |
Experimental Protocols
Western Blotting for Mcl-1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with Navitoclax at the desired concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V only, and PI only controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mcl-1 mediated resistance to Navitoclax.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Overexpression of Mcl-1 confers multidrug resistance, whereas topoisomerase IIβ downregulation introduces mitoxantrone-specific drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mcl-1 mediates intrinsic resistance to RAF inhibitors in mutant BRAF papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Navitoclax Sensitivity by Dihydroartemisinin-Mediated MCL-1 Repression in BCR-ABL+ B-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jacksonimmuno.com [jacksonimmuno.com]
- 16. Mcl-1 Antibody - BSA Free (NB100-56146): Novus Biologicals [novusbio.com]
- 17. MCL-1 Monoclonal Antibody (8C6, 8C6D4B1) (MA5-15236) [thermofisher.com]
- 18. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 19. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Navitoclax Dihydrochloride and Venetoclax, two prominent B-cell lymphoma 2 (Bcl-2) family inhibitors. We delve into their distinct mechanisms of action, comparative preclinical efficacy, and clinical trial outcomes, supported by experimental data and detailed protocols.
Introduction: Targeting the Intrinsic Apoptosis Pathway
Navitoclax (formerly ABT-263) and Venetoclax (formerly ABT-199/GDC-0199) are orally bioavailable small molecules designed to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins of the Bcl-2 family.[1][2] Overexpression of these proteins is a common survival mechanism in many hematological malignancies.[3] While both drugs target this critical pathway, their differing specificities lead to distinct efficacy and safety profiles.
Mechanism of Action: A Tale of Two Specificities
The Bcl-2 family of proteins comprises pro-apoptotic and anti-apoptotic members that regulate mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.[1][4] Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w sequester pro-apoptotic proteins, preventing them from triggering cell death.[5]
Navitoclax is a broader spectrum inhibitor, targeting Bcl-2, Bcl-xL, and Bcl-w.[5][6] This multi-target inhibition can be advantageous in tumors dependent on more than one of these anti-apoptotic proteins for survival. However, its inhibition of Bcl-xL is also responsible for its primary dose-limiting toxicity: thrombocytopenia, as Bcl-xL is crucial for platelet survival.[7][8][9]
Venetoclax , on the other hand, is a highly selective inhibitor of Bcl-2.[10] This specificity was intentionally engineered to spare Bcl-xL, thereby mitigating the risk of severe thrombocytopenia and offering a wider therapeutic window in many cases.[3]
Preclinical Efficacy: A Quantitative Comparison
The differing binding affinities of Navitoclax and Venetoclax for Bcl-2 family proteins translate to varied potencies in preclinical models.
Binding Affinity (Ki)
The table below summarizes the binding affinities (Ki, in nM) of Navitoclax and Venetoclax for key anti-apoptotic Bcl-2 family proteins. Lower Ki values indicate stronger binding.
| Protein | Navitoclax Ki (nM) | Venetoclax Ki (nM) |
| Bcl-2 | <1 | <0.01 |
| Bcl-xL | <1 | >4800 |
| Bcl-w | <1 | >1000 |
| Mcl-1 | No significant binding | No significant binding |
| Data compiled from various preclinical studies. |
In Vitro Efficacy (IC50)
The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of each drug required to inhibit 50% of cancer cell viability in vitro. The following table presents a comparison of IC50 values in representative hematological cancer cell lines.
| Cell Line (Cancer Type) | Navitoclax IC50 (µM) | Venetoclax IC50 (µM) |
| MOLM-13 (AML) | - | <0.1 |
| MV-4-11 (AML) | - | <0.1 |
| Kasumi-1 (AML) | - | 5.4 - 6.8 |
| OCI-AML3 (AML) | - | 11 - 42 |
| Follicular Lymphoma Cell Lines | Sensitive in BCL2-High lines | Sensitive in BCL2-High lines |
| Mantle Cell Lymphoma Cell Lines | - | 0.04 - 9.5 |
| IC50 values can vary depending on the specific assay conditions and cell line passage number. Data compiled from multiple sources.[11][12] |
Clinical Efficacy and Safety: A Head-to-Head Look
Direct comparative clinical trials between Navitoclax and Venetoclax as monotherapies are limited. However, data from separate clinical trials in similar patient populations provide insights into their respective clinical profiles.
Efficacy in Hematological Malignancies
| Indication | Drug | Trial Name/Identifier | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Relapsed/Refractory Follicular Lymphoma | Navitoclax | Phase 2a (NCT00406809) | 9.1% | 9.1% (1 patient) |
| Relapsed/Refractory Follicular Lymphoma | Venetoclax | Phase 1 | 38% | 17% |
| Relapsed/Refractory Follicular Lymphoma | Venetoclax + Rituximab | CONTRALTO (Phase 2) | Modest Efficacy | 17% (Complete Metabolic Response) |
| Relapsed/Refractory ALL/Lymphoblastic Lymphoma (in combination with chemotherapy) | Navitoclax + Venetoclax | Phase 1 (NCT03181126) | 66.7% | 55.6% (5 patients CR) |
| Note: These are not direct head-to-head comparisons and trial populations may differ. Data compiled from multiple sources.[13][14][15][16] |
Key Adverse Events
The safety profiles of Navitoclax and Venetoclax are largely dictated by their target specificities.
| Adverse Event (Grade 3/4) | Navitoclax | Venetoclax |
| Thrombocytopenia | High incidence (e.g., 38.5% in a Ph 2a study) | Low incidence |
| Neutropenia | Common (e.g., 30.8% in a Ph 2a study) | Common |
| Tumor Lysis Syndrome (TLS) | Risk present | Significant risk, requires careful management with dose ramp-up |
| Diarrhea | Common | Common |
| Nausea | Common | Common |
| Data compiled from various clinical trial reports.[13] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17][18][19][20] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[17]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with a serial dilution of Navitoclax or Venetoclax for a specified duration (e.g., 72 hours).[21]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[19][21]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
BH3 Profiling
This functional assay measures the mitochondrial apoptotic priming of cells, indicating their readiness to undergo apoptosis.
Principle: BH3 profiling involves exposing permeabilized cells to a panel of synthetic BH3 peptides derived from pro-apoptotic Bcl-2 family members.[22][23][24] The extent of mitochondrial outer membrane permeabilization (MOMP), often measured by cytochrome c release, in response to these peptides reveals the cell's dependence on specific anti-apoptotic proteins for survival.[24][25]
Procedure:
-
Cell Preparation: Harvest and wash the cells of interest.
-
Permeabilization: Resuspend cells in a buffer containing a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[26]
-
Peptide Incubation: Aliquot the permeabilized cells into a 96-well plate and add different BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations.[26]
-
MOMP Induction: Incubate the plate to allow the peptides to interact with the mitochondria.
-
Detection of MOMP: Measure MOMP by quantifying the release of cytochrome c from the mitochondria, often using flow cytometry or a plate reader-based assay.[25]
-
Data Analysis: Analyze the dose-response curves for each peptide to determine the "BH3 profile" of the cells, which indicates their apoptotic dependencies.
Conclusion
Navitoclax and Venetoclax are both potent inducers of apoptosis with demonstrated clinical activity in hematological malignancies. The primary distinction lies in their selectivity: Navitoclax's broader inhibition of Bcl-2, Bcl-xL, and Bcl-w offers potential advantages in certain tumor types but is associated with on-target thrombocytopenia. Venetoclax's high selectivity for Bcl-2 provides a favorable safety profile with reduced platelet toxicity, making it a cornerstone therapy for diseases like CLL and AML. The choice between these agents, or their potential combination, will depend on the specific cancer's dependency on different Bcl-2 family members, a characteristic that can be elucidated through techniques like BH3 profiling. Further research and clinical trials will continue to refine the optimal use of these important targeted therapies.
References
- 1. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 2. Targeting Apoptosis Pathways With BCL2 and MDM2 Inhibitors in Adult B-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 11. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Venetoclax-rituximab with or without bendamustine vs bendamustine-rituximab in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term Follow-up of Patients with Relapsed or Refractory Non-Hodgkin Lymphoma Treated with Venetoclax in a Phase I, First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchhub.com [researchhub.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. labs.dana-farber.org [labs.dana-farber.org]
- 23. content.sph.harvard.edu [content.sph.harvard.edu]
- 24. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biosynth.com [biosynth.com]
- 26. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
Navitoclax (formerly ABT-263), a potent small-molecule inhibitor, has demonstrated significant therapeutic potential by targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] This guide provides a comprehensive comparison of key biomarkers used to predict sensitivity to Navitoclax treatment, supported by experimental data and detailed methodologies. By understanding the predictive power of these biomarkers, researchers can better identify patient populations likely to respond to Navitoclax and design more effective clinical trials.
Navitoclax functions as a BH3 mimetic, disrupting the interaction of pro-survival proteins Bcl-2, Bcl-xL, and Bcl-w with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway.[3][4] However, treatment response can be influenced by the expression levels of various Bcl-2 family members and other cellular factors. This guide will focus on the comparative performance of the most extensively studied biomarkers: Bcl-2 family protein expression, BCL2 gene amplification, and pro-gastrin-releasing peptide (pro-GRP) levels.
Comparative Analysis of Predictive Biomarkers
The predictive utility of various biomarkers for Navitoclax sensitivity has been evaluated in numerous preclinical and clinical studies. The following tables summarize the quantitative data from these investigations, offering a comparative overview of their performance.
| Biomarker | Cancer Type | Method of Analysis | Key Findings | Reference(s) |
| Bcl-2 Expression | Small Cell Lung Cancer (SCLC) | Immunohistochemistry (IHC) | High Bcl-2 expression is prevalent in SCLC (up to 80% of cases) and is associated with sensitivity to Navitoclax in preclinical models.[5][6] | [5][6] |
| Chronic Lymphocytic Leukemia (CLL) | Flow Cytometry | High BIM:BCL2 ratios in leukemic cells correlated with a better clinical response.[7] | [7] | |
| Bcl-xL Expression | Multiple Myeloma | Immunohistochemistry (IHC) | High Bcl-xL expression can confer resistance to Bcl-2 selective inhibitors, but sensitivity to Navitoclax (which also inhibits Bcl-xL).[8] | [8] |
| Epithelial Cancers | RNAi knockdown | Bcl-xL is a critical target for enhancing the lethality of anti-mitotic drugs when combined with Navitoclax.[9] | [9] | |
| Mcl-1 Expression | Various Solid Tumors & Hematological Malignancies | Immunohistochemistry (IHC), Western Blot | High Mcl-1 expression is a primary mechanism of resistance to Navitoclax, as Navitoclax does not inhibit Mcl-1.[10][11] Downregulation of Mcl-1 can restore sensitivity.[10] | [10][11] |
| Chronic Lymphocytic Leukemia (CLL) | Not specified | Higher pre-treatment levels of Mcl-1 were associated with a lesser reduction in lymphocytosis and poorer clinical response.[7] | [7] | |
| BCL2 Gene Amplification | Small Cell Lung Cancer (SCLC) | Fluorescence In Situ Hybridization (FISH) | BCL2 gene amplification is observed in a subset of SCLC and correlates with sensitivity to Navitoclax in cell lines.[5][6] | [5][6] |
| Pro-Gastrin Releasing Peptide (pro-GRP) | Small Cell Lung Cancer (SCLC) | Enzyme-Linked Immunosorbent Assay (ELISA) | Plasma pro-GRP levels strongly correlate with tumor BCL2 copy number (Pearson correlation, R = 0.93).[5][12] Changes in pro-GRP levels correlated with changes in tumor volume.[13] | [5][12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Navitoclax inhibits anti-apoptotic proteins, leading to apoptosis.
Caption: Workflow for analyzing predictive biomarkers for Navitoclax.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biomarkers. Below are summarized protocols for the key experimental techniques discussed.
Immunohistochemistry (IHC) for Bcl-2 Family Proteins
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (3-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., 10% goat serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for Bcl-2, Bcl-xL, or Mcl-1 at optimized dilutions overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The percentage of positive tumor cells and the staining intensity are scored to determine the expression level.
Fluorescence In Situ Hybridization (FISH) for BCL2 Gene Amplification
-
Slide Preparation: FFPE tissue sections are deparaffinized, rehydrated, and pretreated with a series of solutions to permeabilize the cells and digest proteins.
-
Probe Hybridization: A dual-color break-apart probe for the BCL2 gene locus (18q21.33) is applied to the slides. The slides are then denatured at a high temperature (e.g., 75°C) to separate the DNA strands, followed by hybridization overnight at a lower temperature (e.g., 37°C) in a humidified chamber.[14][15]
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Counterstaining: The slides are counterstained with 4',6-diamidino-2-phenylindole (DAPI) to visualize the nuclei.
-
Analysis: Slides are analyzed using a fluorescence microscope with appropriate filters. In normal cells, two fusion signals (orange/green or yellow) are observed.[16] Gene amplification is identified by an increased number of BCL2 gene signals relative to the chromosome 18 centromere probe. A break-apart event, indicating a translocation, is identified by the separation of the orange and green signals.
BH3 Profiling by Flow Cytometry
-
Cell Preparation: A single-cell suspension is prepared from the tumor sample.
-
Permeabilization: Cells are permeabilized with a mild detergent like digitonin in a specialized buffer (e.g., Mannitol Experimental Buffer) to allow the entry of BH3 peptides while keeping the mitochondrial outer membrane intact.[2]
-
Peptide Incubation: The permeabilized cells are exposed to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations in a 96-well or 384-well plate for a defined period (e.g., 60 minutes).[2]
-
Fixation and Staining: Cells are fixed and then stained with a fluorescently labeled antibody against cytochrome c.
-
Flow Cytometry Analysis: The percentage of cells that have released cytochrome c (indicating mitochondrial outer membrane permeabilization) is quantified by flow cytometry.[2] Increased cytochrome c release in response to specific BH3 peptides indicates a dependency on the corresponding anti-apoptotic protein and predicts sensitivity to BH3 mimetics like Navitoclax.
Enzyme-Linked Immunosorbent Assay (ELISA) for pro-GRP
-
Sample Preparation: Serum or plasma is collected from blood samples.
-
Assay Procedure: A sandwich ELISA or competitive inhibition ELISA is typically used.[5][7] In a sandwich ELISA, the plate is coated with a capture antibody for pro-GRP. The sample is added, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of pro-GRP. In a competitive ELISA, a known amount of labeled pro-GRP competes with the pro-GRP in the sample for binding to a limited amount of antibody. The color development is inversely proportional to the amount of pro-GRP in the sample.[5]
-
Data Analysis: A standard curve is generated using known concentrations of pro-GRP, and the concentration in the patient samples is determined by interpolation from this curve.
Conclusion
The selection of appropriate biomarkers is critical for the successful clinical development and application of Navitoclax. The expression levels of Bcl-2 family proteins, particularly the ratio of pro- to anti-apoptotic members and the expression of the resistance factor Mcl-1, are direct indicators of the state of the intrinsic apoptotic pathway. BCL2 gene amplification and its surrogate, pro-GRP, provide valuable predictive information, especially in SCLC. The methodologies outlined in this guide provide a framework for the standardized assessment of these biomarkers, facilitating the comparison of results across different studies and ultimately aiding in the identification of patients who will derive the most benefit from Navitoclax therapy. Further research and standardized clinical validation are necessary to refine the predictive power of these biomarkers and to explore novel markers that may further enhance patient stratification.
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 4. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Human ProGRP(Pro-Gastrin Releasing Peptide) ELISA Kit - Elabscience® [elabscience.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 11. abbexa.com [abbexa.com]
- 12. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. celnovte.com [celnovte.com]
- 14. zytovision.com [zytovision.com]
- 15. Immunohistochemical analysis of bcl-2, bax, bcl-X, and mcl-1 expression in prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BH3 profiling and chemosensitivity methods [bio-protocol.org]
A deep dive into the preclinical and emerging clinical evidence supporting the combination of BCL-2/BCL-xL and PARP inhibitors for enhanced anti-cancer efficacy.
The strategic combination of targeted therapies is a cornerstone of modern oncology drug development. This guide provides a comprehensive assessment of the synergistic potential of Navitoclax, a BCL-2/BCL-xL inhibitor, with various Poly (ADP-ribose) polymerase (PARP) inhibitors. By targeting two distinct but complementary cellular pathways—apoptosis and DNA damage repair—this combination therapy holds promise for overcoming drug resistance and improving therapeutic outcomes in a range of malignancies, particularly those with inherent DNA repair deficiencies.
Unveiling the Mechanism of Synergy
Navitoclax works by inhibiting the anti-apoptotic proteins BCL-2 and BCL-xL, thereby lowering the threshold for programmed cell death.[1][2][3][4] PARP inhibitors, on the other hand, impede the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the collapse of replication forks and the formation of double-strand breaks, which are particularly lethal to cancer cells with pre-existing defects in homologous recombination repair (HRD), a state often associated with mutations in BRCA1/2 genes.
The synergy between Navitoclax and PARP inhibitors is thought to arise from a multi-pronged attack on cancer cells. PARP inhibitors induce DNA damage, which in turn activates pro-apoptotic signals. In cancer cells that overexpress BCL-2/BCL-xL to evade apoptosis, Navitoclax removes this pro-survival defense, rendering the cells exquisitely sensitive to the DNA damage inflicted by PARP inhibitors. This leads to a significant increase in apoptosis and a reduction in tumor cell survival compared to either agent alone.[5][6] Preclinical studies have shown that this synergistic effect is more pronounced in cancer cells harboring alterations in genes involved in homologous recombination and mismatch repair, such as BRCA1/2, BARD1, and MSH2/6.[5][6]
Comparative Efficacy: A Look at the Preclinical Data
Multiple preclinical studies have demonstrated the synergistic anti-tumor activity of combining Navitoclax with various PARP inhibitors across different cancer cell lines. The following tables summarize key quantitative findings from these studies.
Table 1: Synergistic Effects of Navitoclax and Rucaparib in Ovarian Cancer Cells
| Cell Line | Genetic Background | Rucaparib IC50 (μM) | Rucaparib + Navitoclax (1 μM) IC50 (μM) | Synergy Observation |
| OCI-C5x | BRCA1-mutant | ~10 | <1 | Strong Synergy |
| OCI-C4p | DNA repair proficient | >20 | ~10 | Synergistic |
| OVCAR8 | DNA repair proficient | ~15 | <5 | Synergistic |
| KURAMOCHI | DNA repair proficient | >20 | ~15 | Synergistic |
| OCI-P5x | DNA repair proficient | >20 | >20 | Little to no synergy |
| FCI-P2P | DNA repair proficient | >20 | >20 | Little to no synergy |
Data summarized from studies demonstrating synergy in ovarian cancer cell lines, particularly those with DNA repair deficiencies.[5][6]
Table 2: Enhanced Cell Injury with Navitoclax and Veliparib Combination
| Cell Line | Cancer Type | Veliparib (up to 50 μM) Growth Inhibition | Navitoclax (5 μM) Growth Inhibition | Veliparib + Navitoclax Growth Inhibition |
| SKOV3 | Ovarian Cancer | up to 11% | up to 31% | up to 49% |
| OVCAR8 | Ovarian Cancer | up to 11% | up to 31% | up to 49% |
| MDA-MB-231 | Triple-Negative Breast Cancer | up to 11% | up to 31% | up to 49% |
Concurrent administration of Navitoclax and Veliparib resulted in a dose-dependent increase in cell injury in all tested cell lines (p<0.05).[7]
Table 3: Navitoclax Overcomes PARP Inhibitor Resistance
| Cancer Model | PARP Inhibitor | Observation |
| Ewing Sarcoma Cell Lines | Olaparib | The pan-BCL2 inhibitor Navitoclax was shown to overcome resistance to Olaparib.[8] |
Emerging Clinical Evidence: The Exactis-03 Trial
The promising preclinical data has paved the way for clinical investigation. The Exactis-03 trial is a multi-center, phase I study evaluating the safety and recommended phase II dose of combining Olaparib with Navitoclax.[9][10][11]
Trial Design:
-
Participants: Patients with high-grade serous ovarian cancer (HGSC) who have progressed ≥ 6 months after platinum-based chemotherapy, and patients with triple-negative breast cancer (TNBC) with somatic or germline mutations in BRCA1/2 or PALB2.[9][10]
-
Dosing: A 2-week lead-in with Olaparib (200mg bid) alone, followed by the combination of a fixed dose of Olaparib and an escalating dose of Navitoclax in 28-day cycles.[9]
-
Primary Endpoint: To determine the recommended phase II dose (RP2D) of the combination.[9][10]
This trial is crucial for translating the preclinical synergistic findings into a viable clinical strategy and will provide valuable data on the safety and efficacy of this combination in a patient population with significant unmet medical needs.
Experimental Protocols: A Methodological Overview
The following section details the key experimental methodologies cited in the preclinical studies assessing the synergy between Navitoclax and PARP inhibitors.
Cell Viability and Cytotoxicity Assays
-
XTT Assay: Used to measure cell injury. This colorimetric assay quantifies the metabolic activity of viable cells. The reduction of the XTT tetrazolium salt to a formazan product by metabolically active cells is measured spectrophotometrically.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Dose-Response Plots: To determine the half-maximal inhibitory concentration (IC50) for each drug and the combination. Cells are treated with a range of drug concentrations, and viability is measured after a defined incubation period.
Apoptosis Assays
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins. In the context of this combination, it is used to measure the levels of PARP and its cleaved form (a marker of apoptosis), as well as proteins from the BCL-2 family (e.g., BCL-2, BCL-xL, Mcl-1).[5][6][7]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with DNA in late apoptotic and necrotic cells with compromised membranes.[12][13]
In Vivo Xenograft Models
-
Tumor Growth Inhibition Studies: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with the single agents, the combination, or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatments.[12][13]
-
Pharmacodynamic Studies: Tumor and blood samples are collected from treated animals to assess target engagement and downstream signaling effects of the drugs. This can include measuring protein levels (e.g., cleaved PARP) or gene expression changes.
Conclusion and Future Directions
The combination of Navitoclax and PARP inhibitors represents a promising therapeutic strategy, particularly for cancers with underlying DNA repair deficiencies. Preclinical data consistently demonstrates synergistic anti-tumor activity, and the ongoing Exactis-03 clinical trial is a critical step in evaluating the clinical utility of this approach. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination and to explore its efficacy in other cancer types. Further investigation into the mechanisms of resistance to this combination will also be crucial for developing strategies to prolong therapeutic benefit. The continued exploration of this synergistic pairing has the potential to expand the application of both Navitoclax and PARP inhibitors in the oncology landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. BET, SRC, and BCL2 family inhibitors are synergistic drug combinations with PARP inhibitors in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of different Bcl-2 inhibitors in lymphoma cell lines
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) protein family is a cornerstone in the regulation of apoptosis, making it a critical target in oncology, particularly for hematological malignancies like lymphoma. Overexpression of anti-apoptotic Bcl-2 family members allows cancer cells to evade programmed cell death, contributing to tumor progression and chemoresistance. This guide provides a head-to-head comparison of various Bcl-2 inhibitors, summarizing their efficacy in different lymphoma cell lines with supporting experimental data and detailed protocols.
Mechanism of Action: Targeting the Apoptotic Switch
The majority of Bcl-2 inhibitors are classified as BH3 mimetics. These small molecules bind to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w.[1][2] This action displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA), which are then free to activate the effector proteins BAX and BAK.[3] Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[4]
A distinct mechanism is employed by BIRD-2, a peptide-based inhibitor that targets the BH4 domain of Bcl-2, preventing its interaction with the IP₃ receptor at the endoplasmic reticulum. This disruption leads to cytotoxic Ca²⁺ release, triggering a separate pathway to apoptosis.[5][6]
Caption: Simplified Bcl-2 signaling pathway and points of inhibitor action.
Performance Data of Bcl-2 Inhibitors
The sensitivity of lymphoma cell lines to Bcl-2 inhibitors is highly variable and depends on the specific subtype and the expression levels of different Bcl-2 family proteins. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Class | Lymphoma Subtype | Cell Line | IC50 (µM) | Reference |
| Venetoclax (ABT-199) | Selective Bcl-2 Inhibitor | Mantle Cell Lymphoma | MINO | 0.004 | [7] |
| Mantle Cell Lymphoma | MAVER1 | 0.002 | [7] | ||
| Mantle Cell Lymphoma | JEKO1 | 0.009 | [7] | ||
| DLBCL | OCI-LY-1 | ~0.02 | [5] | ||
| DLBCL | SU-DHL-4 | ~2.5 | [5] | ||
| DLBCL | DOHH2 | 0.005 | [3] | ||
| DLBCL | Riva | ~0.008 | [8] | ||
| Hodgkin Lymphoma | SUPHD1 | Sensitive (<1) | [9] | ||
| Hodgkin Lymphoma | L428, DEV, KMH2, L1236 | Resistant (>1) | [9] | ||
| Navitoclax (ABT-263) | Bcl-2/Bcl-xL/Bcl-w Inhibitor | Hodgkin Lymphoma | SUPHD1, L428, DEV | Sensitive (<1) | [9] |
| Hodgkin Lymphoma | KMH2, L1236 | Resistant (>1) | [9] | ||
| ABT-737 | Bcl-2/Bcl-xL/Bcl-w Inhibitor | DLBCL | DOHH2 | 0.005 | [3] |
| DLBCL | SU-DHL-4 | 0.05 | [3] | ||
| BIRD-2 | Bcl-2 (BH4 domain) Inhibitor | DLBCL | OCI-LY-1 | ~15 | [5] |
| DLBCL | SU-DHL-4 | ~2.5 | [5] | ||
| DLBCL | Riva | ~5 | [8] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The values presented are approximations for comparative purposes.
Experimental Protocols
Accurate and reproducible data are paramount in drug comparison studies. Below are detailed methodologies for key experiments used to evaluate Bcl-2 inhibitor efficacy.
Caption: General experimental workflow for assessing Bcl-2 inhibitor efficacy.
Cell Viability (MTS Assay)
This protocol is adapted from standard methodologies to measure cellular metabolic activity as an indicator of cell viability.[10][11]
a. Materials:
-
Lymphoma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
Bcl-2 inhibitors (stock solutions in DMSO)
-
MTS reagent (containing an electron coupling reagent like PES)
-
Multi-well spectrophotometer (plate reader)
b. Procedure:
-
Cell Plating: Harvest lymphoma cells in their logarithmic growth phase. Perform a cell count (e.g., using a hemocytometer and trypan blue) and adjust the cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be predetermined for each cell line (typically 5x10³ to 2x10⁴ cells/well).
-
Drug Treatment: Prepare serial dilutions of the Bcl-2 inhibitors in culture medium. Add the desired final concentrations of the inhibitors to the appropriate wells. Include vehicle-only (e.g., DMSO) controls and medium-only controls for background subtraction.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent solution directly to each well.
-
Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without saturation.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a multi-well spectrophotometer.
-
Analysis: Subtract the background absorbance (medium-only wells) from all other readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot a dose-response curve to calculate IC50 values using appropriate software.
Apoptosis Detection (Annexin V Staining)
This protocol outlines the use of fluorescently-labeled Annexin V and a viability dye (like Propidium Iodide, PI) to quantify apoptosis by flow cytometry.[12][13]
a. Materials:
-
Treated and control lymphoma cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
b. Procedure:
-
Cell Harvesting: Following treatment with Bcl-2 inhibitors for the desired time, collect the cells. For suspension cultures, gently pipette the cells and transfer to a centrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[12]
-
Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12] Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Gating and Analysis: Use unstained and single-stained controls to set up proper compensation and gating. Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitors.
References
- 1. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Inhibition of BCL2 is Needed to Increase the Susceptibility to Apoptosis to SMO Inhibitors in Diffuse Large B-Cell Lymphoma of Germinal Center Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reciprocal sensitivity of diffuse large B-cell lymphoma cells to Bcl-2 inhibitors BIRD-2 versus venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DLBCL Cells with Acquired Resistance to Venetoclax Are Not Sensitized to BIRD-2 But Can Be Resensitized to Venetoclax through Bcl-XL Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Navitoclax Dihydrochloride's performance based on B-cell lymphoma 2 (Bcl-2) expression levels, supported by experimental data. We delve into the mechanism of action, resistance patterns, and comparative efficacy to inform preclinical and clinical research decisions.
Introduction: Navitoclax and the Bcl-2 Family
Navitoclax (formerly ABT-263) is an orally bioavailable small molecule that functions as a BH3 mimetic, a class of drugs that mimic the action of pro-apoptotic BH3-only proteins.[1][2][3] It selectively inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[4][5][6] By binding to these proteins, Navitoclax displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[1][7] The expression levels of Bcl-2 family proteins are crucial determinants of Navitoclax sensitivity, with high Bcl-2, Bcl-xL, or Bcl-w expression often correlating with increased efficacy.[8][9] Conversely, high expression of Mcl-1, another anti-apoptotic protein that is not effectively targeted by Navitoclax, is a primary mechanism of resistance.[1][8][9]
Performance Data: Navitoclax Efficacy vs. Bcl-2 Family Expression
The efficacy of Navitoclax is intrinsically linked to the apoptotic dependency of cancer cells on the specific Bcl-2 family members it inhibits. The following tables summarize key findings from preclinical and clinical studies, correlating Bcl-2 family protein expression with Navitoclax activity.
| Cancer Type | Bcl-2 Expression | Bcl-xL Expression | Mcl-1 Expression | Navitoclax Efficacy | Reference(s) |
| Small Cell Lung Cancer (SCLC) | High | Variable | Variable | Single-agent activity observed in preclinical models with high Bcl-2.[5][10] Limited single-agent clinical activity, suggesting a role for combination therapies.[10] | [5][10] |
| Chronic Lymphocytic Leukemia (CLL) | High | Low | Low to Moderate | Significant clinical activity, with high response rates.[11][12] Response correlates with a high BIM:MCL1 ratio.[11] | [11][12] |
| Acute Lymphoblastic Leukemia (ALL) | High | Variable | Variable | Preclinical models show sensitivity is positively correlated with Bcl-2, Bcl-xL, and Bcl-w expression, and negatively with Mcl-1.[8][9] | [8][9] |
| Solid Tumors (General) | Variable | Often High | Often High | Limited single-agent efficacy.[5] Often dependent on Bcl-xL, but Mcl-1 co-expression confers resistance.[7] | [5][7] |
| Inhibitor | Target(s) | Key Advantages | Key Disadvantages |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | Broad inhibition of key anti-apoptotic proteins.[4][5] | On-target thrombocytopenia due to Bcl-xL inhibition.[1][11] Resistance via Mcl-1 upregulation.[1][8] |
| Venetoclax (ABT-199) | Bcl-2 selective | High selectivity for Bcl-2 reduces platelet toxicity.[13] Strong efficacy in Bcl-2 dependent hematological malignancies.[13][14] | Limited activity in tumors dependent on Bcl-xL or Mcl-1.[7] Resistance can develop through Bcl-xL or Mcl-1 upregulation.[7] |
| BTK Inhibitors (e.g., Ibrutinib) | Bruton's Tyrosine Kinase | Different mechanism of action, effective in CLL regardless of Bcl-2 status.[15] | Does not directly induce apoptosis in the same manner as BH3 mimetics.[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the correlation between Bcl-2 expression and Navitoclax efficacy. Below are summaries of standard protocols.
Measurement of Bcl-2 Family Protein Expression
1. Quantitative Flow Cytometry (QFCM): This method allows for the quantification of specific protein levels within individual cells in a heterogeneous population.
-
Cell Preparation: Isolate single cells from tissue or culture. For intracellular staining, fix and permeabilize the cells. A common method involves using a paraformaldehyde-based fixation and a saponin-based permeabilization buffer.[16][17]
-
Antibody Staining: Incubate cells with fluorescently-conjugated monoclonal antibodies specific for Bcl-2, Bcl-xL, and Mcl-1.[17][18] Include an isotype control to account for non-specific binding.[16]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the amount of target protein.
-
Quantification: Convert mean fluorescence intensity (MFI) to molecules of equivalent soluble fluorochrome (MESF) using calibration beads for absolute quantification.[18]
2. Western Blotting: This technique provides information on the size and relative abundance of the target proteins.
-
Lysate Preparation: Lyse cells in a buffer containing detergents and protease inhibitors to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bcl-xL, and Mcl-1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
3. Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of the genes encoding the Bcl-2 family proteins.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into complementary DNA (cDNA).[19]
-
PCR Amplification: Perform real-time PCR using primers specific for BCL2, BCL2L1 (Bcl-xL), and MCL1. Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect PCR product accumulation.[19]
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., ACTB or GAPDH).[19]
Assessment of Cell Viability and Apoptosis
1. ATP-Based Luminescence Assay (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of Navitoclax.[20]
-
Lysis and Luminescence Measurement: After the desired incubation period (e.g., 72 hours), add the reagent which lyses the cells and contains luciferase and its substrate. The amount of light produced is proportional to the ATP concentration.[20]
-
Data Analysis: Measure luminescence using a plate reader and calculate the percentage of viable cells relative to an untreated control.
2. Tetrazolium Reduction Assay (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells.
-
Cell Plating and Treatment: Plate and treat cells as described above.
-
Reagent Incubation: Add the tetrazolium salt (e.g., MTT) to the wells. Viable cells with active mitochondrial dehydrogenases will reduce the salt to a colored formazan product.[21]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[21]
-
Data Analysis: The amount of color produced is proportional to the number of viable cells.
3. Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Plate and treat cells in a 96-well plate.
-
Reagent Addition and Measurement: Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate. Caspase activity cleaves the substrate, releasing a substrate for luciferase. Measure the resulting luminescence.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between Bcl-2 expression and Navitoclax sensitivity.
Caption: Navitoclax signaling pathway.
Caption: Experimental workflow for assessing Navitoclax efficacy.
Caption: Bcl-2 expression and Navitoclax efficacy.
References
- 1. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 9. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
- 15. youtube.com [youtube.com]
- 16. Measurement of Bcl-2 Expression [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Development of a flow cytometric method for quantification of BCL-2 family members in chronic lymphocytic leukemia and correlation with sensitivity to BCL-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4.7.1. Determination of Gene Expressions of Bcl-2, Bax, and Caspase-8 [bio-protocol.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Navitoclax Dihydrochloride, a Bcl-2 family protein inhibitor used in cancer research. Adherence to these guidelines is paramount to ensure personal safety and compliance with regulatory standards.
Hazard Identification and Safety Precautions
This compound is categorized as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1][2] All handling should be conducted in a well-ventilated area or a laboratory fume hood.[1][2][3]
Disposal Procedures for this compound
The primary recommendation for the disposal of unused or expired medicines, including research compounds like this compound, is to utilize a drug take-back program.[4][5] These programs ensure that the chemical is disposed of in a compliant and environmentally sound manner. If a take-back program is not accessible, the following procedures for in-lab disposal should be followed.
Recommended Disposal Protocol:
-
Do Not Dispose Down the Drain: this compound should not be allowed to enter sewers or surface and ground water. Flushing of this chemical is not recommended unless specifically instructed by local regulations or the product's accompanying information.[6]
-
Deactivation and Mixture:
-
Containment:
-
Final Disposal:
Disposal must always be carried out in accordance with official national, state, and local regulations.
Quantitative Data for Disposal
Currently, publicly available safety data sheets and disposal guidelines for this compound do not specify quantitative data such as concentration limits for disposal or specific temperatures for incineration. The provided disposal methods are qualitative and focus on risk mitigation through containment and mixture with inert materials.
| Parameter | Value |
| Concentration Limits for Drain Disposal | Not Permitted |
| Incineration Temperature | No data available |
| pH for Neutralization | No data available |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental release or spillage, the area should be cordoned off.[2] Spilled material should be mechanically picked up and collected for disposal.[3] Appropriate PPE, including a NIOSH/MSHA-approved respirator, should be worn during cleanup.[2]
For personal contact, the following first aid measures are recommended:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water if the person is conscious.[3]
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[3]
References
Navitoclax Dihydrochloride is a potent Bcl-2 family protein inhibitor used in cancer research.[1][2] Due to its potential hazards, including irritation to the skin, eyes, and respiratory tract, and possible harm if inhaled, ingested, or absorbed through the skin, stringent safety protocols are imperative for its handling and disposal.[3][4] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on various safety data sheets.
| Activity | Required Personal Protective Equipment | Reference |
| Routine Handling (in a ventilated area or fume hood) | - Gloves: Chemical-resistant nitrile, polyurethane, or neoprene gloves.[5] Vinyl gloves are not recommended.[5] Double gloving is recommended for handling hazardous drugs.[6] | [4][5][7] |
| - Eye Protection: Chemical safety goggles or a face shield.[4][7] | [4][7] | |
| - Lab Coat/Gown: An impermeable, long-sleeved lab coat or gown with closed cuffs.[8] | [8] | |
| - Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if not handling in a fume hood.[7] | [7] | |
| Spill or Accidental Release | - Gloves: Heavy rubber gloves.[3][7] | [3][7] |
| - Respiratory Protection: NIOSH-approved self-contained breathing apparatus.[3][7] | [3][7] | |
| - Protective Clothing: Complete protective clothing.[3] | [3] |
Hazard Mitigation and Handling Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[3][7]
-
Ensure a safety shower and eye wash station are readily accessible.[7]
Safe Handling Practices:
-
Avoid inhalation of dust and aerosols.[4]
-
Prevent contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled.[3][4]
-
Wash hands thoroughly after handling.[4]
Storage and Disposal Plan
Storage:
Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[3]
-
Contaminated materials should be disposed of at an authorized waste management facility.[3]
Emergency Procedures
| Exposure Scenario | First Aid Measures | Reference |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][7] | [3][7] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water.[3][4] Seek medical attention if irritation persists.[3] | [3][4] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart.[10] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[3][4] | [3][4][10] |
| Ingestion | If the person is conscious, wash out their mouth with water.[3][7] Do not induce vomiting.[4] Seek immediate medical attention.[3][4] | [3][4][7] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ubpbio.com [ubpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pogo.ca [pogo.ca]
- 7. cellagentech.com [cellagentech.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
